2-Methyl-d3-butyl acetate
Description
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Properties
Molecular Formula |
C7H11D3O2 |
|---|---|
Molecular Weight |
133.21 |
Purity |
95% min. |
Synonyms |
2-Methyl-d3-butyl acetate |
Origin of Product |
United States |
Foundational & Exploratory
2-Methyl-d3-butyl acetate physical properties
Technical Whitepaper: Characterization and Analytical Utility of 2-Methyl-d3-butyl Acetate
Abstract
This technical guide provides a comprehensive analysis of This compound , a stable isotope-labeled ester primarily utilized as an internal standard in the quantification of volatile organic compounds (VOCs), specifically the flavor and fragrance analyte 2-methylbutyl acetate (CAS 624-41-9). This document synthesizes physicochemical data, chromatographic behavior (isotope effects), and synthesis protocols to support researchers in mass spectrometry and metabolomics.
Chemical Identity & Structural Analysis
This compound is the deuterated isotopologue of 2-methylbutyl acetate, a key ester responsible for "fruity" and "banana-like" notes in fermentation products (wines, beers) and natural fruit extracts.
-
Chemical Structure: The molecule consists of a butyl backbone where the methyl group at the C2 position is fully deuterated (
). -
Isotopic Purity: Commercial standards typically require
atom D enrichment to minimize interference from naturally occurring isotopologues (M+1, M+2) of the unlabeled analyte.
Structural Comparison
| Feature | Unlabeled Parent (Analyte) | Deuterated Analog (Internal Standard) |
| IUPAC Name | 2-Methylbutyl acetate | 2-(Methyl-d3)butyl acetate |
| CAS Number | 624-41-9 | Varies by vendor (e.g., 1215409-86-3 for related isomers) |
| Formula | ||
| Molecular Weight | 130.19 g/mol | ~133.21 g/mol |
| Key Fragment Ions (EI) |
Physicochemical Properties
Scientific Note on Data Equivalence: Experimental physical constants (Boiling Point, Density, Refractive Index) for the specific deuterated isotopologue are rarely published because they are statistically identical to the unlabeled parent for bulk handling purposes. The Born-Oppenheimer approximation implies that electronic potential energy surfaces are unchanged by isotopic substitution; however, subtle differences in zero-point vibrational energy (ZPVE) lead to the "Isotope Effect" critical for chromatography (detailed in Section 3).
Table 1: Physical Properties (Adopted from CAS 624-41-9)
| Property | Value | Technical Context |
| Physical State | Colorless Liquid | Low viscosity, mobile liquid.[1][2] |
| Boiling Point | 138–140 °C | Standard atmospheric pressure (760 mmHg). |
| Density | At 25 °C. Floats on water.[3] | |
| Refractive Index | Verification parameter for purity.[3][4] | |
| Flash Point | 35 °C (95 °F) | Closed cup. Flammability Class IC. |
| Solubility | ~0.6 g/100 mL (Water) | Miscible in ethanol, ether, and organic solvents. |
| Odor Threshold | ~5–10 ppb | Potent fruity/banana aroma.[3] |
Analytical Applications: The Isotope Effect
The primary utility of this compound is in Stable Isotope Dilution Assays (SIDA) . While chemically similar, the C-D bond is shorter and stronger than the C-H bond, leading to lower polarizability and lipophilicity.
Chromatographic Behavior (GC & LC)
In Gas Chromatography (GC), deuterated isotopologues often exhibit an Inverse Isotope Effect :
-
Retention Time Shift: The deuterated standard often elutes slightly earlier (0.02 – 0.1 min) than the unlabeled analyte on non-polar capillary columns (e.g., DB-5, HP-5).
-
Mechanism: The slightly smaller molar volume and reduced van der Waals forces of the deuterated methyl group reduce interaction with the stationary phase.
-
Implication: Researchers must set integration windows wide enough to capture both the analyte and the slightly shifted IS peak, or use MS spectral deconvolution.
Mass Spectrometry (MS) Quantification
The +3 Da mass shift allows for interference-free quantification.
-
Quantification Ion: Monitor
133 (Molecular Ion, faint) or shifted fragments like 73 (vs 70). -
Crosstalk Check: Ensure the unlabeled analyte does not have a significant natural isotope abundance signal at the
of the internal standard.
Figure 1: Standard workflow for Stable Isotope Dilution Assay (SIDA) using this compound.
Synthesis Protocol
For researchers requiring custom synthesis (e.g., if commercial stock is unavailable), the Fischer Esterification method is the industry standard. This protocol assumes the use of 2-(Methyl-d3)-1-butanol as the labeled precursor.
Reaction:
Step-by-Step Methodology
-
Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: Combine 10 mmol of 2-(Methyl-d3)-1-butanol with 15 mmol of Glacial Acetic Acid (1.5 eq excess).
-
Catalysis: Add catalytic concentrated Sulfuric Acid (
, ~2-3 drops) or p-Toluenesulfonic acid (pTSA). -
Reflux: Heat the mixture to reflux (~120°C) in an oil bath. The Dean-Stark trap removes water, driving the equilibrium toward the ester.
-
Monitoring: Monitor reaction progress via TLC or GC-FID until the alcohol precursor is consumed (typically 2–4 hours).
-
Workup:
-
Purification: Distill the crude product. Collect the fraction boiling at 138–140°C.
Figure 2: Synthesis pathway via acid-catalyzed esterification.
Handling & Safety
-
Flammability: High risk. Store in a flammables cabinet. Ground all equipment during transfer to prevent static discharge ignition.
-
Storage: Store at +4°C in a sealed container under inert gas (Nitrogen/Argon) to prevent hydrolysis (reversion to alcohol and acetic acid) caused by atmospheric moisture.
-
PPE: Butyl rubber or Nitrile gloves are recommended. Splash goggles are mandatory due to the irritant nature of acetate vapors.
References
-
NIST Chemistry WebBook. 2-Methylbutyl acetate (CAS 624-41-9) Thermochemical Data. National Institute of Standards and Technology. [Link]
-
PubChem. 2-Methylbutyl acetate Compound Summary.[6] National Library of Medicine. [Link]
-
The Good Scents Company. 2-Methyl Butyl Acetate Flavor and Fragrance Data.[Link]
-
Wang, S., et al. (2007).[7] Chromatographic Isotope Effect in LC-MS. Journal of Pharmaceutical and Biomedical Analysis.[7] (Referenced for mechanistic insight on isotope effects). [Link]
Sources
- 1. BUTYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. slate.greyb.com [slate.greyb.com]
- 3. 2-Methylbutyl acetate CAS#: 624-41-9 [m.chemicalbook.com]
- 4. 624-41-9 CAS MSDS (2-Methylbutyl acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-Methylbutyl Acetate | 624-41-9 | TCI AMERICA [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Modular Synthesis Strategies for Deuterated 2-Methylbutyl Acetate
[1][2]
Executive Summary & Strategic Analysis
2-Methylbutyl acetate (
This guide details the synthesis of deuterated 2-methylbutyl acetate , specifically focusing on two distinct isotopologues designed for different research needs:
-
2-Methylbutyl Acetate-d
(Label on Acetate): The "Gold Standard" for mass spectrometry (GC-MS/LC-MS) internal standards.[2] It is cost-effective and chemically robust.[2] -
2-Methylbutyl-1,1-d
Acetate (Label on Alkyl Chain): Used for metabolic stability studies where the acetate ester bond is cleaved, requiring the label to remain on the alcohol metabolite.
Synthesis Decision Matrix
The choice of synthetic route depends entirely on the intended application. The following decision tree outlines the strategic approach:
Figure 1: Strategic decision tree for selecting the appropriate deuterated isotopologue based on experimental requirements.
Protocol A: Synthesis of 2-Methylbutyl Acetate-d
Target Application: Internal Standard for GC-MS Quantification. Mechanism: Nucleophilic Acyl Substitution.[1]
This protocol utilizes Acetyl Chloride-d
Reagents & Materials
| Reagent | Purity/Isotopics | Role | Hazard Note |
| 2-Methyl-1-butanol | >99% (Active Amyl Alcohol) | Substrate | Flammable, Irritant |
| Acetyl Chloride-d | ≥99 atom % D | Acylating Agent | Corrosive , Moisture Sensitive |
| Pyridine | Anhydrous, >99% | Base/Catalyst | Toxic, Foul Odor |
| Dichloromethane (DCM) | Anhydrous | Solvent | Volatile |
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (
or ).[1] -
Solvation: Add 2-methyl-1-butanol (10 mmol, 0.88 g) and anhydrous pyridine (12 mmol, 0.95 g) to DCM (15 mL). Cool the solution to 0°C in an ice bath.
-
Note: Pyridine acts as an HCl scavenger to drive the equilibrium forward.
-
-
Addition: Dissolve Acetyl Chloride-d
(11 mmol, ~0.90 g) in 5 mL of DCM. Add this solution dropwise to the reaction flask over 15 minutes via a syringe or addition funnel.-
Observation: White precipitate (pyridinium chloride) will form immediately.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Quench & Workup:
-
Purification: Concentrate under reduced pressure (keep bath <30°C due to volatility). Purify via bulb-to-bulb distillation or flash chromatography (Pentane/Ether gradient).[2]
Protocol B: Synthesis of 2-Methylbutyl-1,1-d Acetate
Target Application: Metabolic Tracers / Mechanistic Studies.[2][1] Mechanism: Hydride Reduction followed by Esterification.[1]
This route labels the alcohol moiety. If the ester is hydrolyzed by enzymes (esterases), the deuterium label remains with the alcohol metabolite (2-methyl-1-butanol-d
Reaction Scheme
-
Reduction: 2-Methylbutyric acid + LiAlD
2-Methyl-1-butanol-1,1-d [2][1] -
Acetylation: 2-Methyl-1-butanol-1,1-d
+ Acetyl Chloride Product[2][1]
Step-by-Step Methodology
Step 1: Synthesis of Deuterated Alcohol[1]
-
Setup: Charge a dry flask with Lithium Aluminum Deuteride (LiAlD
) (1.0 equiv) in anhydrous THF under argon. Cool to 0°C.[1][5] -
Addition: Add 2-methylbutyric acid (1.0 equiv) dropwise.
-
Reflux: Heat to reflux (66°C) for 4 hours to ensure complete reduction of the carboxylate to the primary alcohol.
-
Fieser Workup: Cool to 0°C. Carefully quench sequentially with:
-
Isolation: Filter the granular precipitate. Dry the filtrate (THF solution) with MgSO
. Distill to isolate 2-methyl-1-butanol-1,1-d .
Step 2: Esterification[1][7]
-
Proceed exactly as in Protocol A , but use standard (non-deuterated) Acetyl Chloride.
Quality Control & Characterization
Validation of the synthesized standard is non-negotiable. The following data parameters confirm identity and isotopic purity.
Nuclear Magnetic Resonance (NMR)
Comparison of
| Proton Position | Chemical Shift ( | Non-Labeled Standard | Protocol A (Acetate-d | Protocol B (Alkyl-d |
| Acetate Methyl (-O-CO-CH | ~2.05 (s) | Present (3H) | Absent (Silent) | Present (3H) |
| Alpha-Methylene (-O-CH | ~3.85 - 3.95 (m) | Present (2H) | Present (2H) | Absent (Silent) |
| Alkyl Chain (CH , CH | 0.90 - 1.70 (m) | Present | Present | Present |
Note: In Protocol A, the disappearance of the singlet at 2.05 ppm is the primary confirmation of d
Mass Spectrometry (GC-MS)
The mass spectrum provides the definitive confirmation for use as an internal standard.
-
Non-Labeled (M = 130):
-
Base Peak:
43 ( )[1] -
McLafferty Rearrangement Fragment:
70 ( )
-
-
Protocol A (Acetate-d
, M = 133):-
Base Peak Shift:
46 ( ) -
Utility: The shift from 43 to 46 provides a clean window for quantification, avoiding interference from background acetyl fragments.[1]
-
-
Protocol B (Alkyl-d
, M = 132):-
Base Peak:
43 (Unchanged Acetyl)[1] -
Fragment Shift:
72 ( )
-
Figure 2: Fragmentation logic for Acetate-d3 isotopologue showing the diagnostic m/z 46 shift.[2]
References
-
PubChem. "2-Methylbutyl Acetate | C7H14O2 | CID 12209."[2][1] National Library of Medicine.[1] [Link]
-
NIST Chemistry WebBook. "2-Methylbutyl acetate Mass Spectrum."[1] National Institute of Standards and Technology.[1] [Link]
-
Organic Syntheses. "Reduction of alpha-amino acids: L-Valinol." Org.[1][5][8][9][10] Synth.1985 , 63, 136.[1][5] (Reference for LiAlH4 reduction protocols). [Link]
-
Liu, F., et al. "Practical and efficient synthesis of aryl esters... using acyl chlorides."[2][1][4][6][8][11][12] J. Org.[1][8] Chem.2024 , 89, 27-33.[2][1][8] (Reference for modern acylation efficiency). [Link]
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- 1. 2-Methylbutyl Acetate | C7H14O2 | CID 12209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 2-Methylbutyl acetate (FDB012452) - FooDB [foodb.ca]
- 3. guidechem.com [guidechem.com]
- 4. GB2213144A - Process for the production of acetyl chloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Ester synthesis by acylation [organic-chemistry.org]
- 9. 2-methyl butyl acetate, 624-41-9 [thegoodscentscompany.com]
- 10. nbinno.com [nbinno.com]
- 11. tandfonline.com [tandfonline.com]
- 12. 1-METHYLBUTYL ACETATE(626-38-0) 1H NMR [m.chemicalbook.com]
Introduction: From Fragrance to High-Fidelity Quantification
An In-depth Technical Guide to the Molecular Weight and Application of 2-Methyl-d3-butyl Acetate
This guide provides a comprehensive exploration of this compound, focusing on the critical role its specific molecular weight plays in its primary application. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to elucidate the causal relationships between molecular properties and analytical performance, ensuring a deep, actionable understanding of the subject.
2-Methylbutyl acetate, an ester of 2-methylbutan-1-ol and acetic acid, is well-known in the flavor and fragrance industries for its characteristic fruity, banana-like aroma.[1] However, the introduction of stable isotopes into its structure transforms this common compound into a high-precision analytical tool. This guide focuses on its deuterated isotopologue, this compound. The subtle increase in its molecular weight, a direct consequence of deuterium substitution, is the cornerstone of its function as a superior internal standard for quantitative mass spectrometry. Understanding this molecular distinction is paramount to leveraging its full potential in achieving analytical accuracy and reliability.
Section 1: Core Physicochemical Properties: A Tale of Two Isotopologues
The foundational difference between 2-Methylbutyl acetate and its deuterated form lies in their mass. This distinction, however, does not significantly alter their bulk physicochemical properties, a crucial feature for their analytical application. The substitution involves replacing three protium (¹H) atoms with deuterium (²H) atoms on the methyl group of the acetate moiety.
| Property | 2-Methylbutyl Acetate (Analyte) | This compound (Internal Standard) | Causality of Difference |
| Molecular Formula | C₇H₁₄O₂[1][2][3] | C₇H₁₁D₃O₂[4] | Replacement of three hydrogen atoms with deuterium. |
| Molecular Weight | 130.18 g/mol [1][3] | 133.20 g/mol [1][4] | The additional mass of three neutrons (one per deuterium atom). |
| Appearance | Colorless to pale yellow liquid[2] | Colorless liquid[1] | Isotopic substitution does not affect visible light absorption. |
| Odor | Fruity, banana-like[1] | Expected to be nearly identical to the non-labeled compound.[1] | The molecule's overall shape and functional groups, which govern olfactory reception, remain unchanged. |
| Boiling Point | ~138-140 °C[1][2] | Expected to be very similar to the non-labeled compound.[1] | Van der Waals forces and polarity are minimally affected by the slight mass increase. |
| Density | ~0.876 g/mL at 25 °C | Expected to be very similar to the non-labeled compound. | Mass and volume scale nearly identically. |
The key takeaway is the precise mass shift of approximately 3 Daltons. This difference is negligible concerning chromatographic behavior and extraction efficiency but is easily resolved by a mass spectrometer, which is the foundational principle of its utility.
Section 2: The Rationale for Deuteration: Engineering the Ideal Internal Standard
In quantitative analysis, particularly with complex biological matrices, numerous variables can compromise data integrity.[5] These include sample loss during preparation, matrix-induced ionization suppression or enhancement, and instrument variability.[6][7] To correct for these potential errors, an internal standard (IS) is introduced.
An ideal IS should be a chemical mimic of the analyte, experiencing all sources of experimental variance in the same way. However, it must be distinguishable from the analyte in the final detection step. Deuterated compounds, such as this compound, are considered the "gold standard" for internal standards in mass spectrometry for precisely this reason.[5]
Expertise & Causality:
-
Chemical Equivalence: Because deuterium is chemically an isotope of hydrogen, this compound has virtually identical polarity, solubility, and reactivity to the native analyte.[5] This ensures it co-behaves during every step of the analytical process—extraction, derivatization, and chromatography. This co-elution is critical; it means both the analyte and the IS are subjected to the exact same matrix effects at the exact same time during ionization.
-
Mass Differentiation: The molecular weight of 133.20 g/mol allows the mass spectrometer to detect the IS on a separate mass-to-charge (m/z) channel from the analyte (m/z ~130.18). This allows for independent quantification of both species simultaneously.
The diagram below illustrates this core principle of co-elution in the chromatography stage and distinct detection in the mass spectrometry stage.
Caption: Workflow showing co-elution and mass-based separation.
Section 3: Protocol for Isotope Dilution Mass Spectrometry (IDMS)
The use of a deuterated standard is the cornerstone of the Isotope Dilution Mass Spectrometry (IDMS) technique, which provides the highest level of accuracy and precision in quantitative analysis.[8][9] The following is a self-validating protocol framework for the quantification of 2-Methylbutyl acetate in a given matrix.
Experimental Workflow:
-
Preparation of Stock & Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of 2-Methylbutyl acetate and dissolve in 10 mL of a suitable solvent (e.g., methanol).
-
Internal Standard Stock (1 mg/mL): Prepare a stock solution of this compound in the same manner.[1]
-
Internal Standard Working Solution: Dilute the IS stock to a concentration that yields a robust signal in the analytical instrument (e.g., 10 µg/mL). The goal is to add a fixed amount to every sample that is comparable to the expected analyte concentration.
-
-
Construction of the Calibration Curve:
-
Prepare a series of 7-9 calibration standards by spiking a blank matrix (identical to the sample matrix but without the analyte) with known, varying concentrations of the analyte stock solution.
-
To each of these calibrators, add a fixed volume of the Internal Standard Working Solution. This ensures the IS concentration is constant across the entire calibration curve.
-
-
Sample Preparation:
-
To a known volume or weight of each unknown sample, add the same fixed volume of the Internal Standard Working Solution as used for the calibrators.[1]
-
Perform the necessary sample cleanup, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[10] Because the IS and analyte are chemically identical, any loss of material during these steps will be proportional for both, and the ratio will be preserved.
-
-
LC-MS/GC-MS Analysis:
-
Inject the prepared calibrators and samples into the chromatograph coupled to the mass spectrometer.
-
The instrument will monitor for the specific m/z transitions of both the analyte and the deuterated internal standard.
-
-
Data Processing & Quantification:
-
For each injection, calculate the Peak Area Ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Plot the Peak Area Ratio of the calibration standards against their known concentrations.
-
Perform a linear regression on the calibration curve. The R² value should be >0.99 for a valid curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their measured Peak Area Ratios from the calibration curve.
-
The following diagram outlines this comprehensive workflow.
Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow.
Section 4: Synthesis and Quality Considerations
While various methods exist for ester synthesis, such as Fischer esterification or transesterification[11], the production of this compound would involve using a deuterated starting material. A common strategy is the esterification of 2-methylbutanol with d4-acetic acid or, more likely, acetylation using d6-acetic anhydride to introduce the deuterated methyl group.
For any deuterated standard to be trustworthy, it must meet stringent quality control specifications.
-
Isotopic Purity: This is the most critical parameter. It measures the percentage of the compound that contains the desired number of deuterium atoms. The presence of unlabeled (d0) analyte within the internal standard solution will artificially inflate the IS response, leading to a systematic underestimation of the analyte's true concentration.[5] High isotopic purity (>98%) is essential for accurate quantification.
-
Chemical Purity: The standard must be free of other chemical impurities that could interfere with the analysis or degrade over time. This is typically assessed by techniques like GC-MS, LC-MS, and NMR.
Conclusion
The molecular weight of this compound, 133.20 g/mol , is more than a simple physical constant; it is the defining characteristic that enables its function as a premier analytical tool. This precise and stable mass increase relative to its native counterpart allows it to serve as an ideal internal standard in isotope dilution mass spectrometry. By mimicking the analyte's behavior throughout the analytical process while remaining distinctly identifiable by the mass spectrometer, it empowers scientists to correct for experimental variability, thereby achieving unparalleled accuracy and precision in quantitative studies. The deliberate engineering of its molecular weight transforms this compound from a simple ester into an indispensable component for generating high-fidelity, trustworthy data in research and development.
References
- 2-Methylbutyl Acetate-d3 versus Non-Isotopically Labeled Standards in Quantit
-
2-Methylbutyl acetate. LookChem. [Link]
-
2-methylbutyl-d-3 2-methylbutanoate-d-3. NIST Chemistry WebBook. [Link]
-
2-Methylbutyl Acetate. PubChem. [Link]
-
Butyl acetate. Wikipedia. [Link]
-
Isobutyl acetate. Wikipedia. [Link]
-
Methyl tert-butyl ether. Wikipedia. [Link]
-
Stable Deuterium Internal Standard for the Isotope-Dilution LC-MS/MS Analysis of Elastin Degradation. PubMed. [Link]
- A single step process for the preparation of butyl acetate.
-
MASS SPECTROMETRY-BASED METABOLOMICS. PubMed Central. [Link]
- The Indispensable Role of Deuterated Standards in Mass Spectrometry. Benchchem.
-
Production of Butyl Acetate from Methyl Acetate and Methanol. DWSIM. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
- Preparation method of 2-methyl-3-butyne-2-ol.
-
The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. [Link]
-
Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. MDPI. [Link]
-
Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]
-
Important Requirements for Desorption/Ionization Mass Spectrometric Measurements of Temozolomide-Induced 2′-Deoxyguanosine Methylations in DNA. National Institutes of Health. [Link]
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Mass Spectrometric Characterization and Application of 2-Methyl-d3-butyl Acetate
The following technical guide details the mass spectrometric characterization of 2-Methyl-d3-butyl acetate , a critical internal standard used in flavor profiling and metabolic tracing.
Executive Summary
This compound (Isotopically labeled 2-methylbutyl acetate) serves as a high-fidelity internal standard (IS) for the quantification of volatile esters in complex matrices (e.g., fermentation broths, fruit distillates). Its utility stems from its co-elution with the natural analyte (2-methylbutyl acetate) during gas chromatography while remaining spectrally distinct in mass spectrometry (MS).
This guide provides a definitive breakdown of its fragmentation mechanics, distinguishing it from its structural isomer isoamyl acetate , and establishes a validated protocol for its use in Isotope Dilution Mass Spectrometry (IDMS).
Chemical Identity & Structural Logic[1][2]
-
Systematic Name: 2-(Trideuteriomethyl)butyl acetate
-
Molecular Formula:
-
Molecular Weight: 133.18 g/mol (vs. 130.18 g/mol for the unlabeled analog)
-
Key Structural Feature: The deuterium label (
) is located at the C2-methyl branch. This position is strategic; it is retained in specific high-mass fragments while being excluded from the acetyl base peak, allowing for precise ratiometric quantitation.
Structural Comparison
| Feature | Native (Unlabeled) | Deuterated (d3-IS) |
| Structure | ||
| MW | 130 Da | 133 Da |
| Base Peak | m/z 43 | m/z 43 |
| Diagnostic Ion | m/z 70 | m/z 73 |
Mass Spectral Fragmentation Analysis
The mass spectrum of this compound under standard Electron Ionization (70 eV) is governed by two primary mechanisms: Alpha-Cleavage and the McLafferty Rearrangement .
The Base Peak: m/z 43 (Acetyl Cation)
-
Mechanism: Alpha-cleavage adjacent to the carbonyl carbon.
-
Fragment:
-
Observation: The acetyl group originates from the acetic acid moiety, which is unlabeled . Consequently, the base peak remains at m/z 43 for both the native and deuterated molecules.
-
Implication: This peak cannot be used for differentiation but serves as a confirmation of the acetate class.
The Diagnostic Shift: m/z 73 (McLafferty Rearrangement)
This is the critical transition for identification.
-
Mechanism: The carbonyl oxygen abstracts a
-hydrogen via a six-membered transition state.[1][2] -
Site of Abstraction: In 2-methylbutyl acetate,
-hydrogens are available on the ethyl group ( ) and the methyl branch. Energetically, abstraction from the secondary carbon (ethyl group) is favored. -
Process:
-
Hydrogen transfer from the ethyl group to the carbonyl oxygen.
-
Cleavage of the
- bond. -
Neutral loss of Acetic Acid (
, 60 Da). -
Formation of the radical cation alkene.
-
-
Mass Calculation:
-
Native:
-
Deuterated (d3): The
group is on the -carbon relative to the alcohol chain. It is retained in the alkene fragment. -
Calculation:
-
Secondary Fragments
-
m/z 90 (Alkoxy Ion): Loss of the acetyl group (
, 43 Da) yields the butyl ether cation.-
Native:
-
Deuterated:
-
-
m/z 55 vs 58: Further fragmentation of the alkene chain. The retention of
often shifts the characteristic m/z 55 peak to m/z 58 , though scrambling can distribute intensity between 55-58.
Fragmentation Pathway Diagram
Figure 1: Mechanistic fragmentation pathway of this compound, highlighting the origin of the diagnostic m/z 73 peak.
Differentiation from Isoamyl Acetate[5][6]
A common challenge in flavor analysis is distinguishing 2-methylbutyl acetate from its isomer isoamyl acetate (3-methylbutyl acetate).
| Isomer | Native m/z 70 Origin | d3-Analog Shift | Notes |
| 2-Methylbutyl acetate | High intensity (Stable alkene) | m/z 73 | The d3 label is on the branched methyl. |
| Isoamyl acetate | Moderate intensity | m/z 73 (if d3) | Isoamyl acetate fragmentation favors m/z 43 more heavily. |
Critical Insight: In chromatographic separation, these isomers often co-elute on non-polar columns (e.g., DB-5). However, on polar columns (e.g., DB-Wax), they can be partially resolved. Using the m/z 73 ion allows for specific quantification of the 2-methyl isomer even in the presence of natural isoamyl acetate background, provided the background does not contain naturally occurring heavy isotopes (which is negligible for deuterium).
Experimental Protocol: IDMS Workflow
This protocol outlines the use of this compound as an Internal Standard for quantifying fruit esters.
Synthesis (Brief)
While commercially available, the standard is synthesized via Fischer Esterification :
-
Reactants: 2-Methyl-d3-1-butanol + Glacial Acetic Acid (Excess).
-
Catalyst:
(conc). -
Reflux: 2 hours.
-
Extraction: Wash with
to remove acid, dry over . -
Distillation: Collect fraction at 142°C.
Analytical Workflow
Figure 2: Step-by-step workflow for Isotope Dilution Mass Spectrometry (IDMS).[3]
GC-MS Parameters
To ensure reproducibility, the following instrument parameters are recommended:
-
Inlet: Split/Splitless (Split 10:1 for high concentration, Splitless for trace). Temp: 250°C.
-
Column: Polar phase (e.g., DB-Wax or ZB-Wax), 30m x 0.25mm x 0.25µm.
-
Rationale: Polar columns provide better separation of ester isomers than non-polar phases.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Ion Source: Electron Ionization (EI) at 70 eV .
-
Source Temp: 230°C.
-
Quadrupole Temp: 150°C.
-
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Target Ions:
-
Analyte (Native): m/z 70 (Quant), m/z 87 (Qual), m/z 43 (Qual).
-
Internal Standard (d3): m/z 73 (Quant), m/z 90 (Qual).
-
-
Dwell Time: 50-100 ms per ion.
-
Data Interpretation & Quality Control
-
Blank Verification: Run a solvent blank containing only the IS. Ensure no signal exists at m/z 70 (Native). Any signal here indicates isotopic impurity (presence of d0-molecules in the d3-standard).
-
Linearity: Construct a calibration curve plotting the Area Ratio (
) vs. Concentration Ratio ( ). -
Interference Check: Monitor m/z 43. If the ratio of 43/73 in the IS peak deviates significantly from the pure standard, co-elution of a matrix contaminant (e.g., another acetate) is likely.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Methylbutyl Acetate.[4][5][6] NIST Standard Reference Database 1A v17. Link
-
PubChem. 2-Methylbutyl Acetate Compound Summary. National Library of Medicine. Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on McLafferty Rearrangement mechanisms).
-
ChemicalBook. 2-Methylbutyl acetate Spectral Data.Link
- Siegmund, B. (2015). Biogenesis of Aroma Compounds: Flavour and Fragrance Chemistry. Springer. (Context for ester analysis in flavor profiling).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Understanding the McLafferty Rearrangement: A Key Reaction in Mass Spectrometry - Oreate AI Blog [oreateai.com]
- 3. Solved 1) The isoamyl acetate report requires eight | Chegg.com [chegg.com]
- 4. 2-Butanol, 2-methyl-, acetate [webbook.nist.gov]
- 5. 1-Butanol, 2-methyl-, acetate [webbook.nist.gov]
- 6. 2-Methylbutyl Acetate | C7H14O2 | CID 12209 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Stability and Storage of 2-Methyl-d3-butyl Acetate
[1]
Executive Technical Summary
This compound (Isotopically labeled isomer of isoamyl acetate) is a volatile ester susceptible to two primary degradation vectors: hydrolytic cleavage and evaporative fractionation .[1] While the deuterium label (typically located on the 2-methyl group,
Successful long-term storage requires a "Zero-Headspace, Anhydrous" approach.[1] This guide provides a self-validating protocol to ensure isotopic purity (>99 atom % D) and chemical integrity over extended periods.
Chemical Profile & Stability Mechanisms[1][2]
The Molecule
-
Parent Compound: 2-Methylbutyl acetate (CAS: 624-41-9).[1][2][3][4]
-
Labeled Analog: this compound.[1]
-
Key Physical Property: High Volatility (Flash point ~35°C).[1]
-
Primary Risk: The compound is an ester of a primary alcohol.[1] In the presence of water (even atmospheric moisture) and trace acid/base catalysts, it hydrolyzes.[1]
Degradation Pathways
Understanding the failure mode is essential for prevention.[1] The primary threat is Acid-Catalyzed Hydrolysis , which cleaves the ester into 2-methyl-d3-butanol and acetic acid.[1]
Visualization: Hydrolysis & Degradation Pathway
The following diagram illustrates the chemical breakdown and the critical control points (CCPs) to prevent it.
Caption: Figure 1. Hydrolytic cleavage pathway of this compound. Moisture ingress drives the equilibrium toward degradation products.
Isotopic Stability (The Deuterium Effect)
The deuterium label on the methyl group (
Storage Protocols: The "Zero-Headspace" Standard[1]
To maintain stability, you must control three variables: Temperature , Atmosphere , and Solvent Interaction .[1]
Neat Standard Storage (Long-Term)
-
Temperature: Store at -20°C or lower.
-
Container: Amber glass vials with Teflon-lined (PTFE) screw caps.[1] Plastic is permeable to acetate vapors and must be avoided.[1]
-
Atmosphere: Argon or Nitrogen overlay is mandatory after every use to displace moisture-laden air.[1]
Working Solution Preparation (The Critical Step)
Choosing the wrong solvent is the most common error.[1]
-
Avoid: Methanol or Ethanol. Reason: Transesterification.[1][5] Over time, the acetate group can swap with the solvent alcohol (e.g., forming Methyl Acetate and releasing free 2-methyl-d3-butanol).[1]
-
Preferred Solvent: Anhydrous Acetonitrile or Hexane .[1] These are aprotic and prevent transesterification.[1]
Table 1: Solvent Compatibility Matrix
| Solvent | Suitability | Risk Factor | Recommended Storage |
| Acetonitrile | High | Low reactivity; good solubility. | -20°C, Dark |
| Hexane | High | Excellent for GC-MS; no hydrolysis risk.[1] | -20°C, Dark |
| Methanol | Critical Fail | Transesterification risk (High).[1] | DO NOT USE for storage |
| Water/Buffer | Critical Fail | Rapid Hydrolysis.[1] | Immediate use only |
Self-Validating Experimental Workflow
As a scientist, you should trust but verify. Implement this workflow to validate the integrity of your standard before every critical assay.
The "T0" Validation Protocol
Before running a batch of samples, verify the standard using GC-MS.[1]
Step-by-Step Methodology:
-
Thaw: Allow the standard vial to reach room temperature before opening. This prevents condensation of atmospheric moisture inside the cold vial (a primary cause of hydrolysis).[1]
-
Aliquot: Remove the required amount using a gas-tight syringe.
-
Purge: Immediately purge the headspace of the stock vial with a gentle stream of dry Nitrogen or Argon for 10-15 seconds.[1] Close tightly.
-
Dilute: Prepare a working standard (e.g., 10 ppm) in Hexane.
-
Analyze (GC-MS): Inject 1 µL into the GC-MS.
Acceptance Criteria:
-
Hydrolysis Check: Absence of a peak corresponding to 2-methyl-d3-butanol (typically elutes earlier than the acetate on non-polar columns).[1]
-
Isotopic Purity: The molecular ion (
) should show the expected mass shift (+3 Da) relative to the native ester.[1]
Decision Tree for Handling
Use the following logic flow to determine the appropriate handling procedure based on your usage frequency.
Caption: Figure 2. Handling decision tree for this compound to minimize moisture exposure.
References
Sources
- 1. 2-Methylbutyl Acetate | C7H14O2 | CID 12209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 624-41-9 CAS MSDS (2-Methylbutyl acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
Technical Guide: Natural Occurrence and Analysis of 2-Methylbutyl Acetate
Executive Summary
2-Methylbutyl acetate (CAS 624-41-9) is a branched-chain ester and a potent character-impact compound in the flavor and fragrance industries.[1] Structurally isomeric to isoamyl acetate (3-methylbutyl acetate), it is distinguished by a chiral center at the C2 position, typically occurring as the (S)-enantiomer in nature. This guide details its biosynthetic origin via the isoleucine degradation pathway, its distribution in flora and fauna, and the requisite chiral gas chromatography protocols for its isolation and quantification.
Chemical Identity and Stereochemistry
Unlike its achiral isomer isoamyl acetate (banana oil), 2-methylbutyl acetate possesses a stereocenter, making its analysis non-trivial.[1] In biological systems, the stereochemistry is tightly controlled by the precursor amino acid, L-isoleucine.[1]
-
Isomerism: Constitutional isomer of isoamyl acetate (3-methylbutyl acetate) and n-pentyl acetate.[1]
-
Chirality: The C2 position is chiral.[1] The natural form derived from L-isoleucine is (S)-2-methylbutyl acetate .[1]
-
Sensory Profile: Sharper, more herbaceous, and "green" fruit notes compared to the sweeter, candy-like profile of isoamyl acetate.[1]
Biosynthetic Pathways: The Isoleucine Route
The formation of 2-methylbutyl acetate is a direct downstream consequence of amino acid catabolism, specifically the degradation of L-isoleucine via the Ehrlich pathway. This is distinct from the leucine-derived pathway that generates isoamyl acetate.[1]
Mechanism of Action
-
Transamination: L-Isoleucine is converted to 2-keto-3-methylvalerate by Branched-Chain Aminotransferase (BCAT).[1]
-
Decarboxylation: The
-keto acid is decarboxylated by Pyruvate Decarboxylase (PDC) to form 2-methylbutyraldehyde.[1] -
Reduction: Alcohol Dehydrogenase (ADH) reduces the aldehyde to 2-methylbutanol.[1]
-
Esterification: Alcohol Acetyltransferase (AAT) catalyzes the transfer of an acetyl group from Acetyl-CoA to the alcohol, yielding the final ester.
Biosynthesis Pathway Diagram[1]
Figure 1: The Ehrlich pathway conversion of L-Isoleucine to 2-methylbutyl acetate.[1] Note the conservation of the chiral center throughout the enzymatic cascade.
Natural Occurrence Profile
Botanical Sources
In fruit physiology, 2-methylbutyl acetate acts as a ripening signal and a key aroma volatile.[1] Its presence is highly cultivar-dependent.[1]
| Source | Role / Profile | Relative Abundance Notes |
| Apple (Malus domestica) | Character Impact | High in 'Fuji', 'Royal Gala', and 'Red Delicious'.[1] Virtually absent in 'Granny Smith'. Concentration peaks during climacteric ripening.[1] |
| Melon (Cucumis melo) | Aroma Modulator | Significant in Cantaloupe varieties; contributes to the "musky" fruity background. |
| Strawberry (Fragaria x ananass) | Background Note | Present but subordinate to ethyl acetate and methyl butyrate.[1][5] Enhances the "fresh" green aspect of the berry profile. |
| Pear (Pyrus communis) | Ripening Marker | Levels increase significantly during post-harvest storage and ripening.[1] |
Entomological Sources (Chemical Ecology)
In insects, 2-methylbutyl acetate functions as a semiochemical, specifically within the alarm pheromone complex of social hymenopterans.[1]
-
Honey Bee (Apis mellifera): Produced in the Koschevnikov gland near the sting shaft.[6] It acts synergistically with isopentyl acetate (IPA) to incite stinging behavior.[1] While IPA is the major component (approx. 1-5 µ g/sting ), 2-methylbutyl acetate is a critical minor component that broadens the volatility range of the alarm signal.
-
Wasps (Vespula spp.): Utilized similarly to mark intruders and coordinate colony defense.[1]
Analytical Protocol: Chiral Separation & Quantification
Challenge: Standard non-polar columns (e.g., DB-5, HP-5) cannot resolve 2-methylbutyl acetate from isoamyl acetate; they co-elute due to near-identical boiling points.[1] Solution: Use of cyclodextrin-based chiral stationary phases.[1]
Protocol: Headspace SPME with Chiral GC-MS
This protocol describes the self-validating method for distinguishing the (S)-enantiomer in complex biological matrices.
Step 1: Sample Preparation (Apple Matrix)
-
Homogenization: Cryogenically grind 5g of fruit tissue (using liquid nitrogen to prevent enzymatic oxidation).
-
Salt Addition: Transfer to a 20mL headspace vial containing 1g NaCl (to salt-out volatiles and increase headspace partition coefficient).
-
Internal Standard: Spike with 10 µL of 2-methylbutyl acetate-d3 or 3-octanol (10 ppm) for quantitation.
Step 2: Extraction (HS-SPME)
-
Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.[1] Reasoning: The bipolar fiber covers the polarity range of esters.
-
Incubation: 40°C for 15 minutes (equilibrium).
-
Extraction: 30 minutes at 40°C with agitation (250 rpm).
Step 3: GC-MS Configuration[1]
-
Column: Cyclodextrin-based chiral column (e.g., Rt-βDEXsm or equivalent), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Oven Program:
-
Initial: 40°C (hold 2 min) — Focuses volatiles.
-
Ramp: 2°C/min to 100°C — Slow ramp essential for chiral resolution.
-
Ramp: 10°C/min to 220°C (hold 5 min) — Elute heavier compounds.
-
-
Detector: Mass Spectrometer (EI mode, 70 eV). Scan range 35-300 m/z.[1]
Step 4: Data Validation[1]
-
Identification: Match retention time against authentic (S)-2-methylbutyl acetate standard.
-
Quantification Ion: Monitor m/z 87 (characteristic fragment for acetate esters) and m/z 43 .[1]
-
Resolution Check: Calculate resolution (
) between the 2-methylbutyl acetate peak and the isoamyl acetate peak. must be > 1.5 for valid quantitation.[1]
Analytical Workflow Diagram
Figure 2: Analytical workflow for the chiral resolution of 2-methylbutyl acetate using Solid Phase Microextraction and Gas Chromatography.
Regulatory and Safety Status
For drug development and excipient applications, the regulatory status is well-established.[1]
-
FDA Status: Approved as a flavoring agent or adjuvant (21 CFR 172.515).[1]
-
Safety Profile: Metabolized via hydrolysis to acetic acid and 2-methylbutanol, both of which are readily excreted or utilized in metabolic cycles.[1] Low toxicity profile in humans at current usage levels.[1]
References
-
PubChem. (2025).[1] 2-Methylbutyl Acetate Compound Summary. National Library of Medicine.[1][9] [Link]
-
Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS List: 2-Methylbutyl Acetate (No. 3644). [Link][1]
-
U.S. Food and Drug Administration (FDA). Substances Added to Food (formerly EAFUS). [Link][1][10]
-
El-Sayed, A.M. (2025).[1][10] The Pherobase: Database of Pheromones and Semiochemicals. [Link]
-
Restek Corporation. Chiral Analysis of Flavor Compounds by GC. (Technical Guide on Cyclodextrin Columns). [Link]
Sources
- 1. 2-Methylbutyl Acetate | C7H14O2 | CID 12209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pheromones | Bee Culture [beeculture.com]
- 7. femaflavor.org [femaflavor.org]
- 8. 乙酸2-甲基丁酯 99%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 9. Apple - Wikipedia [en.wikipedia.org]
- 10. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
Chemosensory and Biosynthetic Architecture of 2-Methylbutyl Acetate in Fruit Volatiles
Executive Summary
2-Methylbutyl acetate (2-MBA) represents a critical "impact compound" in the aroma profile of climacteric fruits, most notably Malus domestica (apple) and Cucumis melo (melon). Distinct from its leucine-derived isomer (isoamyl acetate), 2-MBA is an isoleucine-derived ester responsible for the specific "red apple," "overripe," and "sweet-fruity" notes that differentiate cultivars like 'Royal Gala' from 'Granny Smith'.
This guide synthesizes the biosynthetic origin, stereochemical significance, and analytical quantification of 2-MBA, providing a robust framework for researchers in flavor chemistry and plant physiology.
Molecular Architecture & Stereochemistry
Isomeric Distinction
In high-throughput metabolomics, 2-MBA is frequently co-eluted with or mistaken for 3-methylbutyl acetate (isoamyl acetate) . This distinction is non-trivial:
-
Isoamyl Acetate: Derived from Leucine . Aroma: Banana/Pear.[1]
-
2-Methylbutyl Acetate: Derived from Isoleucine . Aroma: Red Apple/Sweet-Fruity.
The Chirality Factor
Unlike many common fruit esters, 2-MBA possesses a chiral center at the C-2 position.
-
Dominant Enantiomer: Research on 'Royal Gala' and 'Granny Smith' apples tentatively assigns the natural configuration as the (S)-enantiomer .
-
Sensory Implications: Enantiomers often exhibit different odor thresholds and qualities. In drug and flavor development, using a racemic mixture (synthetic) versus the pure (S)-form (bio-identical) can alter the perceived sensory fidelity of the final formulation.
Biosynthetic Mechanism: The Isoleucine Pathway[2]
The formation of 2-MBA is a canonical example of amino acid degradation via the Ehrlich pathway, tightly regulated by ethylene production during the climacteric ripening phase.
The Pathway Logic
-
Precursor Availability: L-Isoleucine is transaminated to its corresponding
-keto acid. -
Decarboxylation: The
-keto acid is decarboxylated to an aldehyde. -
Reduction: The aldehyde is reduced to an alcohol (2-methylbutanol).
-
Esterification (Rate-Limiting Step): Alcohol Acyltransferase (AAT) catalyzes the transfer of an acetyl group from Acetyl-CoA to the alcohol.
Pathway Visualization
The following diagram details the enzymatic cascade converting Isoleucine to 2-Methylbutyl Acetate.
Figure 1: Biosynthetic pathway of 2-methylbutyl acetate from L-isoleucine, highlighting the ethylene-dependent regulation of AAT.
Analytical Protocol: HS-SPME-GC-MS
For researchers quantifying this volatile, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. It avoids solvent artifacts and offers high sensitivity for low-molecular-weight esters.
Experimental Design (Self-Validating System)
-
Internal Standard (ISTD): Use 2-octanol or methyl nonanoate . These do not occur naturally in apple/melon matrices and elute in a clean window.
-
Salt Effect: Addition of NaCl (salting out) is mandatory to decrease the solubility of the ester in the aqueous phase, driving it into the headspace.
Step-by-Step Methodology
| Step | Parameter | Protocol Specification | Rationale |
| 1. Prep | Sample Matrix | 5g Fruit Homogenate + 1g NaCl + 5mL H₂O | NaCl increases ionic strength (salting out). |
| 2. ISTD | Normalization | Add 10 µL of 2-octanol (50 ppm stock). | Corrects for fiber variation and injection errors. |
| 3. Extract | Fiber Selection | DVB/CAR/PDMS (50/30 µm) | Trimodal fiber captures wide polarity range better than pure PDMS. |
| 4. Equilibrate | Incubation | 40°C for 15 mins (Agitation: 250 rpm). | Establishes liquid-headspace equilibrium. |
| 5. Adsorb | Extraction | 30 mins at 40°C. | Sufficient time for competitive adsorption on the fiber. |
| 6. Desorb | GC Inlet | 250°C for 3 mins (Splitless mode). | Ensures complete desorption without thermal degradation. |
| 7. Separate | Column | DB-Wax or HP-Innowax (30m x 0.25mm). | Polar column required to separate 2-MBA from isoamyl acetate. |
Analytical Workflow Diagram
Figure 2: Optimized HS-SPME-GC-MS workflow for the isolation and quantification of volatile esters.
Chemosensory Data & Physiological Role[6]
Odor Thresholds and Impact
2-Methylbutyl acetate has a low odor threshold, meaning minute changes in concentration significantly alter flavor perception.
| Compound | Odor Threshold (Water) | Odor Threshold (Air) | Descriptor |
| 2-Methylbutyl acetate | ~5 - 67 ppb | ~0.67 µL/L | Red Apple, Overripe, Sweet |
| Isoamyl acetate | ~2 - 17 ppb | ~0.09 µL/L | Banana, Pear |
| Hexyl acetate | ~2 ppb | ~0.06 µL/L | Green Apple, Fruity |
Note: Thresholds vary by matrix (juice vs. water).[2] In apple juice, the threshold is significantly higher due to the "matrix effect" binding volatiles.
Physiological Regulation
-
Ethylene Dependence: The expression of MdAAT1 (the gene coding for Alcohol Acyltransferase in apples) is ethylene-regulated. Treatment with 1-MCP (an ethylene inhibitor) drastically reduces 2-MBA levels, stripping the fruit of its characteristic "ripe" aroma.
-
Cultivar Specificity:
-
'Fuji' & 'Royal Gala': High producers of 2-MBA (High Isoleucine flux).
-
'Granny Smith': Low producers (High Hexyl Acetate/Green notes).
-
References
-
Biosynthesis of Branched-Chain Esters
-
Odor Thresholds in Apple Juice
- Title: Linear Regressions of Odor Thresholds in Juice and Published Thresholds.
- Source: ResearchG
-
Link:[Link]
-
Enzymatic Regulation (AAT)
-
Analytical Methodology (SPME)
-
Stereochemistry in Apples
- Title: Causal Effects of Aroma Compounds on Royal Gala Apple Flavours (Chirality Assignment).
- Source: iGEM / Plant & Food Research.
-
Link:[Link]
Sources
- 1. 2-methyl butyl acetate, 624-41-9 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoleucine biosynthesis from 2-methylbutyric acid by anaerobic bacteria from the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of valine and isoleucine: synthesis and biological activity of (2S)-α-acetolactic acid (2-hydroxy-2-methyl-3-oxobutanoic acid), and (2R)- and (2S)-α-acetohydroxybutyric acid (2-ethyl-2-hydroxy-3-oxobutanoic acid) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
LC-MS applications of 2-Methyl-d3-butyl acetate.
Application Note: High-Sensitivity LC-MS/MS Quantitation & Metabolic Profiling of 2-Methylbutyl Acetate Using Deuterated Internal Standards
Executive Summary
This guide details the application of 2-Methyl-d3-butyl acetate (and the related 2-Methylbutyl acetate-d3 isotopologues) as a Stable Isotope Internal Standard (SIL-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS).
While volatile esters are traditionally analyzed via GC-MS, LC-MS is increasingly required in biopharmaceutical metabolic stability studies (esterase assays) and complex aqueous food matrices where heat-labile co-analytes prevent GC use. This protocol overcomes the inherent challenges of ionizing neutral esters by utilizing Atmospheric Pressure Chemical Ionization (APCI) or ESI-Ammonium Adduct formation , ensuring precise quantitation despite the molecule's volatility.
Molecule Characterization & Role
2-Methylbutyl acetate is a chiral ester contributing to the "fruity/banana" aroma in fermented beverages and fruit. Its deuterated analog, This compound (Mass Shift: +3 Da), serves as the "Gold Standard" internal standard.
| Feature | Native Analyte (d0) | Internal Standard (d3) |
| Formula | ||
| MW | 130.19 g/mol | 133.21 g/mol |
| Role | Target Analyte | Normalizer (Matrix Effect/Recovery) |
| Ionization | Neutral (Requires Adduct/Protonation) | Identical Ionization Efficiency |
| Retention |
*Note: Deuterium isotope effects may cause a negligible retention time shift (typically <0.05 min earlier).
Core Application 1: Metabolic Stability (Esterase Assay)
Context: In drug discovery, ester-based prodrugs or excipients are tested for stability in plasma or liver microsomes. 2-Methylbutyl acetate serves as a model substrate or marker.
Protocol: Plasma Hydrolysis Kinetics
Objective: Quantify the disappearance of 2-Methylbutyl acetate and formation of 2-Methyl-1-butanol in human plasma.
Reagents:
-
Substrate: 2-Methylbutyl acetate (10 µM final).
-
IS: this compound (10 µM constant).
-
Matrix: Pooled Human Plasma (pH 7.4).
-
Quench: Ice-cold Acetonitrile (ACN) with 1% Formic Acid.
Step-by-Step Workflow:
-
Incubation:
-
Pre-warm 1 mL Plasma to 37°C.
-
Spike 10 µL of Substrate Stock (1 mM in DMSO).
-
Initiate timer.
-
-
Sampling (Time-Course):
-
At
min, remove 50 µL aliquots.
-
-
Quenching & IS Addition (Critical Step):
-
Immediately transfer aliquot into 150 µL Ice-cold ACN containing This compound (IS) .
-
Rationale: Co-precipitating proteins while adding the IS simultaneously stops the reaction and corrects for extraction loss in one step.
-
-
Centrifugation:
-
Spin at 4,000 x g for 10 min at 4°C.
-
-
Analysis:
-
Inject 5 µL of supernatant onto LC-MS/MS.
-
LC-MS/MS Conditions (Esterase Assay)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 5 mM Ammonium Acetate (Essential for ionization).
-
B: Methanol + 5 mM Ammonium Acetate.
-
-
Gradient: 40% B to 90% B over 3 mins.
-
Ionization: ESI Positive Mode (Adduct Monitoring) .
-
Esters do not protonate easily (
is weak). -
Target Ion:
(Ammonium Adduct). -
d0 Precursor: m/z 148.2 (
). -
d3 Precursor: m/z 151.2 (
).
-
Core Application 2: Beverage Quantitation (SIDA)
Context: Quantifying volatile esters in wine/beer without heat degradation.
Protocol: Stable Isotope Dilution Assay (SIDA)
-
Sample Prep:
-
Dilute beverage 1:10 with cold water.
-
Add This compound to a final conc. of 100 ng/mL.
-
Filter (0.2 µm PTFE). Do not use vacuum (evaporation risk).
-
-
Instrument Configuration (APCI):
-
Use APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.
-
Why? APCI is superior for neutral, semi-volatile compounds compared to ESI.
-
-
MRM Transitions:
| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Mechanism |
| 2-Methylbutyl acetate | 131.2 | 71.1 | 15 | Loss of Acetic Acid |
| This compound | 134.2 | 74.1 | 15 | Loss of Acetic Acid-d0* |
*Note: If the d3 label is on the butyl chain, the product ion shifts. If d3 is on the acetate, the neutral loss changes. Verify standard structure.
Visualization of Workflows
Figure 1: Metabolic Stability Workflow (Graphviz)
Caption: Workflow for determining esterase stability. The Critical Step is the simultaneous quenching and Internal Standard (IS) addition to normalize extraction variability.
Figure 2: Ionization Pathway (Ammonium Adducts)
Caption: ESI mechanism utilizing Ammonium Acetate buffers to force adduct formation (
References
-
Coelho, E., et al. (2020).[1] Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. (Adapted for LC-MS context). Molecules, 25(3).[1] Retrieved from [Link]
-
Waters Corporation. (2023). Solvents and Caveats for LC-MS: Handling Neutral Compounds. Retrieved from [Link]
Sources
Application Note: High-Precision Quantification Using 2-Methyl-d3-butyl Acetate as an Internal Standard
For: Researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry.
Introduction: The Imperative for Precision in Quantitative Analysis
In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development and metabolic research, the accuracy and precision of quantitative measurements are paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methodologies, serving to correct for variations inherent in sample preparation and instrumental analysis. Stable isotope-labeled (SIL) internal standards are the gold standard for mass spectrometry-based quantification, as their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, derivatization, and chromatographic separation.
This application note provides a comprehensive guide to the preparation of calibration standards using 2-Methyl-d3-butyl acetate, a deuterated analog of 2-methylbutyl acetate. We will delve into the rationale behind the procedural steps, offering field-proven insights to ensure the integrity and validity of your quantitative data.
Foundational Principles: Why this compound is an Excellent Internal Standard
This compound is an ideal internal standard for the quantification of its non-labeled counterpart for several key reasons:
-
Co-elution and Similar Ionization: Due to its structural and chemical similarity, this compound co-elutes with 2-methylbutyl acetate under typical gas chromatography (GC) conditions and exhibits a comparable ionization efficiency in the mass spectrometer. This is crucial for accurate correction of any analyte loss during sample workup or fluctuations in instrument response.
-
Mass Differentiation: The +3 Da mass shift provided by the three deuterium atoms allows for clear differentiation between the analyte and the internal standard by the mass spectrometer, eliminating signal overlap.
-
Chemical Inertness: Deuterium labeling does not significantly alter the chemical reactivity of the molecule, ensuring it does not interfere with the analyte or undergo unexpected reactions during analysis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental to developing a robust analytical method.
| Property | 2-Methylbutyl acetate | This compound |
| Molecular Formula | C₇H₁₄O₂ | C₇H₁₁D₃O₂ |
| Molecular Weight | 130.18 g/mol | 133.20 g/mol |
| Boiling Point | ~138-140 °C | Expected to be very similar |
| Density | ~0.876 g/mL at 25 °C | Expected to be very similar |
| Appearance | Colorless to pale yellow liquid | Expected to be a colorless liquid |
| Solubility | Soluble in fat; slightly soluble in water | Expected to be very similar |
Experimental Protocol: Preparation of Calibration Standards
This protocol outlines a systematic approach to preparing a series of calibration standards for the quantification of 2-methylbutyl acetate using this compound as an internal standard.
Materials and Reagents
-
2-Methylbutyl acetate (analyte), analytical standard grade
-
This compound (internal standard), ≥98% isotopic purity
-
Methanol (or other suitable organic solvent), HPLC or GC-MS grade
-
Volumetric flasks (Class A)
-
Calibrated pipettes and tips
Workflow for Calibration Standard Preparation
Caption: Workflow for the preparation of calibration standards.
Step-by-Step Methodology
Step 1: Preparation of Stock Solutions (1 mg/mL)
-
Analyte Stock Solution: Accurately weigh approximately 10 mg of 2-methylbutyl acetate and transfer it to a 10 mL Class A volumetric flask. Dissolve and bring to volume with methanol. This yields a stock solution of approximately 1 mg/mL. Causality: Using a high-concentration stock solution minimizes weighing errors and provides a stable starting point for further dilutions.
-
Internal Standard Stock Solution: Similarly, prepare a 1 mg/mL stock solution of this compound in a separate 10 mL volumetric flask. Trustworthiness: Preparing separate stock solutions prevents cross-contamination.
Step 2: Preparation of Intermediate and Working Solutions
-
Intermediate Analyte Standard (e.g., 100 µg/mL): Pipette 1 mL of the 1 mg/mL analyte stock solution into a 10 mL volumetric flask and dilute to the mark with methanol. This intermediate standard is used to prepare the lower concentration calibration standards.
-
Internal Standard Working Solution (e.g., 10 µg/mL): Pipette 100 µL of the 1 mg/mL internal standard stock solution into a 10 mL volumetric flask and dilute to the mark with methanol. The concentration of the IS working solution should be chosen to be within the linear range of the instrument's detector and ideally in the mid-range of the expected analyte concentrations.
Step 3: Preparation of Calibration Curve Standards
Prepare a series of calibration standards by serially diluting the intermediate analyte standard. The concentration range should bracket the expected concentration of the analyte in the samples. For volatile compounds, a common calibration range for GC-MS analysis is between 1-200 µg/L.[1]
Example Calibration Curve Preparation (Final Volume 1 mL):
| Calibration Level | Volume of 100 µg/mL Analyte Intermediate (µL) | Volume of Methanol (µL) | Volume of 10 µg/mL IS Working Solution (µL) | Final Analyte Concentration (ng/mL) | Final IS Concentration (ng/mL) |
| 1 | 10 | 890 | 100 | 100 | 1000 |
| 2 | 25 | 875 | 100 | 250 | 1000 |
| 3 | 50 | 850 | 100 | 500 | 1000 |
| 4 | 100 | 800 | 100 | 1000 | 1000 |
| 5 | 250 | 650 | 100 | 2500 | 1000 |
| 6 | 500 | 400 | 100 | 5000 | 1000 |
Causality: A multi-point calibration curve provides a more accurate representation of the instrument's response across a range of concentrations compared to a single-point calibration.
Step 4: Storage and Stability of Standards
Store all stock, intermediate, and working solutions in amber glass vials with PTFE-lined caps at -20°C to minimize solvent evaporation and degradation. While deuterated standards are generally stable, it is crucial to avoid acidic or basic conditions that could facilitate hydrogen-deuterium exchange.[2] Regular checks of the internal standard response should be performed to monitor for any degradation.
Method Validation and Quality Control
A robust analytical method requires thorough validation to ensure its performance is suitable for its intended purpose.
Key Validation Parameters
-
Linearity: Assess the linearity of the calibration curve by plotting the response ratio (analyte peak area / IS peak area) against the analyte concentration. A linear regression should yield a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze these samples in replicate (n=5) to determine the accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD).
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Internal Quality Control
Incorporate the analysis of QC samples with each batch of unknown samples to monitor the ongoing performance of the method. The results of the QC samples should fall within established acceptance criteria. For guidance on internal quality control, refer to resources such as the EURACHEM guides.[3][4]
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of 2-methylbutyl acetate. By following the detailed protocol and understanding the scientific principles behind each step, researchers can ensure the generation of high-quality, defensible data. Adherence to good laboratory practices, including proper solution preparation, storage, and method validation, is essential for the successful implementation of this analytical approach.
References
- BenchChem. (2025). 2-Methylbutyl Acetate-d3 versus Non-Isotopically Labeled Standards in Quantitative Analysis.
-
CORESTA. (n.d.). Analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from [Link]
-
Eurachem. (2024, May 25). 10. Internal quality control. Retrieved from [Link]
-
Agilent. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. Retrieved from [Link]
-
SYNMR. (2023, May 22). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Retrieved from [Link]
-
ACS Publications. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
ESS Laboratory. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]
-
Eurachem. (2016). Guide to Quality in Analytical Chemistry - 3rd edition. Retrieved from [Link]
Sources
Precision Metabolomics of Volatile Esters: Application Note & Protocol for 2-Methyl-d3-butyl Acetate
Part 1: Scientific Rationale & Strategic Application
The Isomer Challenge in Volatylomics
In metabolomics, particularly within flavor chemistry, fermentation science, and plant physiology, the accurate quantification of short-chain esters is plagued by structural isomerism. 2-Methylbutyl acetate (active amyl acetate) and 3-methylbutyl acetate (isoamyl acetate) are constitutional isomers with identical molecular weights (130.19 g/mol ) and nearly identical mass spectral fragmentation patterns (base peak m/z 43).[1]
Despite their chemical similarity, their biological origins and sensory properties differ significantly:[1]
-
2-Methylbutyl acetate: Derived from Isoleucine via the Ehrlich pathway.[2] It imparts a heavy, overripe fruit/solvent note.[1]
-
Isoamyl acetate: Derived from Leucine .[2][1] It imparts the characteristic "banana" note.[1][3]
Standard chromatographic separation is often insufficient on non-polar columns (e.g., DB-5ms), leading to co-elution.[2]
The Role of 2-Methyl-d3-butyl Acetate
The utilization of This compound serves two advanced functions beyond simple internal standardization:
-
Chromatographic Co-elution Resolution: By introducing a deuterium label specifically on the methyl group of the butyl chain (
), the molecule shifts in mass by +3 Da.[4][2] This allows for mass-spectral resolution of the internal standard from the native analyte even if they co-elute. -
Metabolic Flux Analysis (Fluxomics): Unlike generic deuterated standards (often labeled on the acetate moiety), the 2-Methyl-d3-butyl label is stable and non-exchangeable in aqueous media.[4][2][1] It serves as a precise tracer for the isoleucine catabolic pathway , allowing researchers to distinguish between de novo ester synthesis (from amino acids) and esterification of exogenous alcohols.
Part 2: Metabolic Pathway & Mechanism[2][3]
The synthesis of 2-methylbutyl acetate is a direct readout of amino acid catabolism in yeast (Saccharomyces) and fruit ripening. Understanding this pathway is critical for interpreting metabolomic data.[2]
The Ehrlich Pathway (Isoleucine Branch)
The following diagram illustrates the conversion of Isoleucine to 2-Methylbutyl acetate.[1] The 2-methyl group (target of the d3 label in tracer studies) is preserved throughout the pathway.[1]
Figure 1: The Ehrlich pathway converting Isoleucine to 2-Methylbutyl Acetate.[2] The methyl branching is conserved from the amino acid precursor.
Part 3: Experimental Protocol
Materials & Reagents[3]
-
Analyte: 2-Methylbutyl acetate (CAS 624-41-9), analytical grade (>99%).[4][2]
-
Internal Standard (IS): this compound (Isotopic purity >98 atom % D).[4][2]
-
Matrix: Artificial matrix matching sample type (e.g., 12% Ethanol/pH 3.5 buffer for wine; Citrate buffer for fruit pulp).
-
SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – optimal for volatile esters.[2]
Sample Preparation (Headspace-SPME)
This protocol minimizes matrix effects and maximizes sensitivity for volatile esters.[4][2]
-
Sample Aliquoting: Transfer 5.0 mL of liquid sample (or 2.0 g homogenized solid + 3.0 mL sat. NaCl) into a 20 mL precision headspace vial.
-
Salt Addition: Add 1.5 g NaCl (analytical grade).
-
Causality: Salting out decreases the solubility of organic volatiles in the aqueous phase, driving them into the headspace and increasing sensitivity by 2-5x.
-
-
Internal Standard Spiking: Add 10 µL of this compound working solution (50 µg/mL in methanol).
-
Target Concentration: Final concentration should be approx. 100 µg/L (ppb range).[2]
-
-
Sealing: Immediately cap with a magnetic screw cap (PTFE/Silicone septum).[2][1] Vortex for 30 seconds.[2]
GC-MS Instrumentation Parameters
The following parameters are optimized to resolve the 2-methyl/3-methyl isomer pair.
| Parameter | Setting | Rationale |
| System | Agilent 7890B / 5977B MSD (or equivalent) | High sensitivity quadrupole MS required. |
| Column | DB-Wax UI (or equivalent PEG phase) 60m x 0.25mm x 0.25µm | Polar columns provide superior separation of isomeric esters compared to non-polar (DB-5) columns.[4][2] |
| Inlet | Split/Splitless (250°C) | High temp ensures rapid volatilization.[4][2] |
| Injection Mode | Split 10:1 | Prevents column overload; improves peak shape.[4][2][1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for separation efficiency.[4][2] |
| Oven Program | 40°C (hold 5 min) | Slow ramp at start is critical for resolving 2-methyl vs 3-methyl butyl acetate. |
| Transfer Line | 250°C | Prevents condensation of heavier volatiles.[4] |
Mass Spectrometry Detection (SIM Mode)
To achieve maximum sensitivity and selectivity, use Selected Ion Monitoring (SIM) .[1]
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Solvent Delay: 4.0 min (Protect filament from Ethanol/Methanol).[2]
SIM Table for Quantification:
| Compound | Type | Quant Ion ( | Qualifier Ions ( | Retention Time (approx)* |
| 2-Methylbutyl acetate | Target | 87 | 43, 73, 55 | 12.4 min |
| 3-Methylbutyl acetate | Isomer | 87 | 43, 70, 55 | 12.6 min |
| This compound | IS | 90 | 46, 76 | 12.4 min (Co-elutes) |
-
Note on Ions: The base peak for acetates is usually m/z 43 (
). However, m/z 87 ( , loss of acetyl) is more selective for the alcohol chain. -
For the d3-IS: The shift from 87 to 90 confirms the label is on the butyl chain. If the label were on the acetate, the shift would be 43
46.
Part 4: Data Analysis & Workflow Visualization[1][2][3]
Analytical Workflow
The following diagram outlines the logical flow from sample extraction to data normalization.
Figure 2: End-to-end analytical workflow for precise ester quantification.
Calculation & Normalization
Calculate the concentration of the analyte (
- : Integrated peak area of 2-Methylbutyl acetate (m/z 87).[4][2]
- : Integrated peak area of this compound (m/z 90).[4][2]
-
Self-Validation: The retention time of the d3-standard must match the analyte within
min. A shift indicates chromatographic issues or incorrect peak assignment.[2][1]
Part 5: References
-
BenchChem. (2025).[2][1][3] 2-Methylbutyl Acetate-d3 versus Non-Isotopically Labeled Standards in Quantitative Analysis. Retrieved from [2]
-
Hazelwood, L. A., et al. (2008).[2][1][5] "The Ehrlich pathway for fusel alcohol production: a century of research on Saccharomyces cerevisiae metabolism". Applied and Environmental Microbiology, 74(8), 2259–2266.[1] [2]
-
Plata, C., et al. (2003).[2][1] "Effect of different amino acids on production of volatile compounds by Saccharomyces cerevisiae". Journal of Agricultural and Food Chemistry, 51(16), 4697-4703.[2][1]
-
Sumby, K. M., et al. (2010).[2][1] "Microbial modulation of aromatic esters in wine: Current knowledge and future prospects". Food Chemistry, 121(1), 1-16.[2][1] [2]
-
Sigma-Aldrich. (2023).[4][2][1] 2-Methylbutyl acetate Product Specification & Safety Data Sheet.
Sources
- 1. 2-methyl butyl acetate, 624-41-9 [thegoodscentscompany.com]
- 2. 2-Methylbutyl Acetate | C7H14O2 | CID 12209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Showing Compound 2-Methylbutyl acetate (FDB012452) - FooDB [foodb.ca]
- 5. 2-Methylbutyl acetate | SIELC Technologies [sielc.com]
High-Precision Quantification of 2-Methylbutyl Acetate Using a Validated Isotope Dilution Assay with 2-Methyl-d3-butyl Acetate and GC-MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of 2-methylbutyl acetate in a sample matrix using a stable isotope dilution assay (IDA). Isotope dilution mass spectrometry (IDMS) is a premier analytical technique renowned for its high accuracy and precision, making it a "definitive method" for many clinical and research analytes.[1] By employing 2-Methyl-d3-butyl acetate as an internal standard, this method corrects for variations in sample preparation, injection volume, and instrument response, ensuring a robust and reliable quantification. The protocol herein is optimized for Gas Chromatography-Mass Spectrometry (GC-MS), a powerful combination for the analysis of volatile and semi-volatile compounds like acetate esters.[2][3]
Introduction: The Principle of Isotope Dilution
Isotope Dilution Mass Spectrometry (IDMS) is an analytical method of the highest metrological standing, employed when exceptional accuracy is required.[4][5] The fundamental principle involves the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard) to the sample.[6] This "spike" is chemically identical to the analyte but has a different mass due to the isotopic substitution (e.g., Deuterium for Hydrogen).
After adding the standard, it is allowed to equilibrate and homogenize within the sample matrix.[7] The key to the method's power is that the native analyte (unlabeled) and the isotopic standard (labeled) behave identically during extraction, derivatization, and chromatographic separation. Any sample loss during preparation will affect both compounds equally, leaving their ratio unchanged.[1] The mass spectrometer then distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) difference. The concentration of the analyte is determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard.[8] This approach mitigates errors from sample recovery and matrix effects, leading to highly accurate results.[1][7]
This compound serves as an ideal internal standard for the quantification of 2-methylbutyl acetate, a common flavor and fragrance compound.[9][10][11] Its deuteration provides a distinct mass shift without significantly altering its chemical or chromatographic properties.
Materials and Reagents
Chemicals and Standards
-
Analyte: 2-Methylbutyl Acetate (≥99% purity)
-
Internal Standard: this compound (≥98% purity, isotopic purity >99%)
-
Solvent: Dichloromethane (DCM), GC-MS grade, or other suitable volatile organic solvent like hexane.[2][12]
-
Inert Gas: Helium (99.999% purity) for GC carrier gas.
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler Vials: 1.5 mL glass vials with PTFE-lined caps.[12]
-
Micropipettes: Calibrated for accurate liquid handling.
-
Analytical Balance: For precise weighing of standards.
-
Vortex Mixer: For sample homogenization.
-
Centrifuge: To remove particulates from samples if necessary.[2][12]
Experimental Protocol
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock solutions is critical as they form the basis for the entire calibration. Using a volatile solvent like dichloromethane is necessary for GC-MS analysis.[12]
-
Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2-methylbutyl acetate into a 10 mL volumetric flask.
-
Dissolve and bring to volume with dichloromethane.
-
This solution should be stored at 4°C in a tightly sealed vial.
-
-
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and bring to volume with dichloromethane.
-
Store at 4°C in a tightly sealed vial.
-
-
Internal Standard (IS) Working Solution (10 µg/mL):
-
Perform a 1:100 dilution of the IS Stock Solution. For example, transfer 100 µL of the 1 mg/mL IS stock into a 10 mL volumetric flask and fill to the mark with dichloromethane.
-
Calibration Curve Preparation
Rationale: A calibration curve is essential to establish the relationship between the concentration ratio and the instrument's response ratio.[8] A series of standards with a fixed amount of internal standard and varying amounts of the analyte are prepared.
-
Label seven 1.5 mL autosampler vials for your calibration standards (e.g., CAL-1 to CAL-7).
-
Add 50 µL of the IS Working Solution (10 µg/mL) to each vial. This ensures a constant IS concentration of 0.5 µg/mL in the final 1 mL volume.
-
Prepare a series of analyte working solutions by diluting the Analyte Stock Solution.
-
Add an appropriate volume of each analyte working solution to the corresponding vial to achieve the desired concentrations.
-
Bring the final volume in each vial to 1 mL with dichloromethane.
Table 1: Example Calibration Curve Standards
| Vial ID | Analyte Concentration (ng/mL) | Volume of IS Working Solution (10 µg/mL) | Final Analyte Concentration (µg/mL) | Final IS Concentration (µg/mL) |
|---|---|---|---|---|
| CAL-1 | 100 | 50 µL | 0.1 | 0.5 |
| CAL-2 | 250 | 50 µL | 0.25 | 0.5 |
| CAL-3 | 500 | 50 µL | 0.5 | 0.5 |
| CAL-4 | 1000 | 50 µL | 1.0 | 0.5 |
| CAL-5 | 2500 | 50 µL | 2.5 | 0.5 |
| CAL-6 | 5000 | 50 µL | 5.0 | 0.5 |
| CAL-7 | 10000 | 50 µL | 10.0 | 0.5 |
Sample Preparation
Rationale: The core of the isotope dilution method is adding the internal standard at the earliest possible stage to account for any analyte loss during sample workup.[5] The goal is to ensure the final analyte concentration falls within the calibrated range.
-
Transfer a known volume or weight of your sample (e.g., 500 µL of a liquid sample) into a suitable vial.
-
Spike the sample with 50 µL of the IS Working Solution (10 µg/mL).
-
Vortex the sample for 30 seconds to ensure complete homogenization and equilibration between the analyte and the internal standard.[13]
-
Perform any necessary extraction. For a relatively clean matrix, a simple "dilute-and-shoot" approach may suffice. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) might be required to purify and concentrate the analyte.[2]
-
After extraction, ensure the final sample is dissolved in 1 mL of dichloromethane.
-
If the sample contains particulates, centrifuge before transferring the supernatant to a GC-MS vial.[12]
GC-MS Instrumental Analysis
Rationale: The GC parameters are chosen to achieve good chromatographic separation of the analyte from other matrix components, while the MS parameters are set for selective and sensitive detection of the target ions for both the analyte and the internal standard. A non-polar column like a DB-5 is often suitable for esters.[12]
Table 2: Suggested GC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Agilent 7890B or equivalent | --- |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | Provides good resolution for volatile non-polar compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Volume | 1 µL | Standard volume for splitless injection. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |
| Oven Program | Initial: 40°C (hold 2 min) Ramp: 10°C/min to 200°C Hold: 2 min | Temperature program designed to separate the analyte from solvent and other volatiles. |
| MS System | Agilent 5977A or equivalent | --- |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for robust fragmentation. |
| MS Source Temp | 230 °C | Standard source temperature. |
| MS Quad Temp | 150 °C | Standard quadrupole temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions. |
| Quantifier Ion (Analyte) | m/z to be determined (e.g., a prominent fragment ion) | The most abundant, characteristic fragment ion for quantification. |
| Qualifier Ion (Analyte) | m/z to be determined (e.g., a secondary fragment ion) | Confirms identity by maintaining a consistent ratio with the quantifier ion. |
| Quantifier Ion (IS) | m/z to be determined (Quantifier + 3) | Same fragment as the analyte, shifted by 3 amu due to deuteration. |
Note: Specific quantifier and qualifier ions must be determined by injecting a pure standard of 2-methylbutyl acetate and its deuterated analog and examining their mass spectra.
Data Analysis and Quantification
The concentration of 2-methylbutyl acetate in the sample is calculated using the calibration curve.
-
Generate a Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS). Plot this response ratio (y-axis) against the concentration ratio (ConcentrationAnalyte / ConcentrationIS) (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid calibration.
-
Calculate Sample Concentration: For each unknown sample, determine the peak area ratio (AreaAnalyte / AreaIS). Use the regression equation from the calibration curve to calculate the concentration ratio in the sample.
-
Final Concentration: Multiply the calculated concentration ratio by the known concentration of the internal standard added to the sample to get the final concentration of the analyte.
Workflow Visualization
Caption: Isotope Dilution Assay Workflow.
Quantification Logic
Caption: Logic of Quantification via Calibration.
Method Validation
To ensure the trustworthiness of the results, the analytical method should be validated. Key parameters to assess include:[14][15]
-
Linearity: Assessed from the calibration curve (R² > 0.99).
-
Accuracy (Trueness): Determined by analyzing certified reference materials or by spike-recovery experiments at different concentrations.
-
Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. Results are expressed as the relative standard deviation (%RSD).
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Conclusion
The isotope dilution assay protocol detailed in this application note provides a robust and highly accurate method for the quantification of 2-methylbutyl acetate. By using its deuterated analog, this compound, as an internal standard, the method effectively compensates for analytical variability, making it a reliable tool for researchers, scientists, and drug development professionals. The use of GC-MS in SIM mode ensures high sensitivity and selectivity, making this protocol suitable for a wide range of applications, from flavor analysis to metabolic studies.
References
-
University of Illinois Urbana-Champaign. Sample Preparation Guidelines for GC-MS. [Online] Available at: [Link]
- Milo, C., & Blank, I. (1998). Quantification of Impact Odorants in Food by Isotope Dilution Assay: Strength and Limitations. In Flavor Analysis (pp. 340-353). American Chemical Society.
- Nonell, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.
- Olorunfemi, O. J., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).
- Vogl, J. (2022). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. International Journal of Mass Spectrometry, 481, 116930.
-
Wikipedia. Isotope dilution. [Online] Available at: [Link]
-
SCION Instruments. Sample preparation GC-MS. [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12209, 2-Methylbutyl Acetate. [Online] Available at: [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. Guideline on Isotope Dilution Mass Spectrometry. [Online] Available at: [Link]
-
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Online] Available at: [Link]
- Le, C., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1618.
- Ellerbe, P., et al. (1993). Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. Journal of Research of the National Institute of Standards and Technology, 98(5), 579–588.
- Rettberg, N. (2012). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience, 65.
- Vogl, J. (2007). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. MAPAN-Journal of Metrology Society of India, 22, 131-140.
-
ResolveMass Laboratories. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Online] Available at: [Link]
-
The Good Scents Company. 2-methyl butyl acetate. [Online] Available at: [Link]
- Zhang, Y., et al. (2024). Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food. Foods, 13(10), 1469.
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- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
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- 13. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 14. Development and Validation of a Novel Isotope Dilution-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with 2-Methyl-d3-butyl acetate
Welcome to the Technical Support Center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into identifying, understanding, and overcoming matrix effects in quantitative analysis, with a specific focus on the application of 2-Methyl-d3-butyl acetate as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address common questions and troubleshooting scenarios encountered during experimental work.
Understanding the Problem: Matrix Effects
A: A matrix effect is the alteration of an analyte's signal in an analytical instrument due to the presence of other components in the sample matrix.[1][2] In techniques like liquid chromatography-mass spectrometry (LC-MS), these effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][3][4][5] This interference can significantly compromise the accuracy, precision, and sensitivity of your quantitative analyses.[6][7]
The matrix consists of all the components in the sample other than the analyte of interest, such as salts, lipids, proteins, and other endogenous substances.[1][8] These co-eluting compounds can interfere with the ionization process of the target analyte in the mass spectrometer's ion source, leading to unreliable results.[3][4][9]
A: Matrix effects in LC-MS are primarily caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte.[4][9] Several mechanisms can contribute to this interference:
-
Ion Suppression: This is the most common manifestation of matrix effects.[6][8] It can occur when co-eluting matrix components compete with the analyte for ionization, leading to a reduced signal for the analyte.[8] Other proposed mechanisms include the deprotonation and neutralization of analyte ions by interfering compounds and effects on the efficiency of droplet formation and evaporation in the ion source.[3][4]
-
Ion Enhancement: Although less frequent, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal.[1][4]
-
High Viscosity: Interfering compounds with high viscosity can increase the surface tension of charged droplets in the ion source, hindering evaporation and subsequent ion formation.[3][4]
Compounds with high mass, polarity, and basicity are often candidates for causing matrix effects.[3][4]
The Solution: Internal Standards
A: An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to all samples, calibration standards, and quality controls.[10] The IS co-elutes with the analyte and experiences similar matrix effects.[10][11] By calculating the ratio of the analyte's response to the IS's response, variations in signal due to matrix effects can be normalized, leading to more accurate and precise quantification.[10]
The core principle is that any factor that suppresses or enhances the analyte's signal will have a proportional effect on the internal standard's signal.[11] This allows for the correction of both systematic and random errors throughout the entire analytical procedure.[11]
A: An ideal internal standard should:
-
Behave similarly to the analyte during sample preparation and analysis.[10]
-
Have a retention time close to that of the analyte.[12]
-
Be clearly distinguishable from the analyte by the detector (e.g., have a different mass-to-charge ratio in MS).[10]
-
Not be naturally present in the sample matrix.
-
Be of high purity and stable.
Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in mass spectrometry because they exhibit nearly identical physicochemical properties and chromatographic behavior to the analyte.[4][13]
Focus on this compound
A: this compound is a deuterated form of 2-methylbutyl acetate.[14] Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing three hydrogen atoms with deuterium atoms in the methyl group results in a compound that is chemically almost identical to its non-deuterated counterpart but has a higher molecular weight.[13] This mass difference allows it to be distinguished by a mass spectrometer.[10]
Its key advantages as an internal standard include:
-
Similar Physicochemical Properties: It has nearly identical polarity, solubility, and chromatographic behavior to 2-methylbutyl acetate.[13]
-
Co-elution: It will elute at virtually the same retention time as the analyte, ensuring it is subjected to the same matrix effects.
-
Mass Spectrometric Distinction: The mass difference allows for separate detection and quantification from the analyte.[10]
A: The following table summarizes the key properties of 2-Methylbutyl acetate and its deuterated form.
| Property | 2-Methylbutyl acetate | This compound |
| Molecular Formula | C₇H₁₄O₂ | C₇H₁₁D₃O₂ |
| Molecular Weight | 130.18 g/mol | 133.20 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless liquid (expected) |
| Boiling Point | ~138-140 °C | Expected to be very similar |
| Odor | Fruity, banana-like | Expected to be similar or odorless |
| Solubility | Slightly soluble in water, soluble in fat | Expected to be very similar |
(Data sourced from PubChem and other chemical suppliers)[13][15][16][17]
Troubleshooting & Experimental Protocols
This section provides detailed workflows and troubleshooting tips for common issues related to matrix effects.
Protocol 1: Quantitative Analysis Using this compound as an Internal Standard
This protocol outlines the general steps for quantifying an analyte (in this case, 2-methylbutyl acetate) using its deuterated analog as an internal standard.
Step 1: Preparation of Stock Solutions
-
Prepare a 1 mg/mL stock solution of 2-methylbutyl acetate in a suitable solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
Step 2: Preparation of Calibration Standards
-
Create a series of calibration standards by spiking known concentrations of the 2-methylbutyl acetate stock solution into a blank matrix (a sample of the same type as your unknown samples but without the analyte).[12]
Step 3: Preparation of the Internal Standard Working Solution
-
Prepare a working solution of this compound at a concentration that will give a good signal in your analytical system.
Step 4: Sample Preparation
-
To each calibration standard, quality control sample, and unknown sample, add a fixed volume of the internal standard working solution.[10][12] This should be done at the earliest possible stage of the sample preparation process to account for variability in extraction and other steps.
Step 5: Analysis
-
Analyze the prepared samples using your LC-MS/MS method.
Step 6: Data Processing
-
For each injection, determine the peak area of both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio against the known concentration of the analyte in the calibration standards.
-
Use the calibration curve to determine the concentration of the analyte in your unknown samples based on their measured response ratios.
Protocol 2: Assessing the Presence and Magnitude of Matrix Effects
This experiment helps to determine if your method is susceptible to matrix effects and to quantify their impact.
Step 1: Prepare Three Sets of Samples
-
Set A (Neat Solution): Prepare standards at low and high concentrations of your analyte in the mobile phase or a pure solvent.
-
Set B (Post-Extraction Spike): Take blank matrix that has gone through the entire extraction process. After extraction, spike the analyte at the same low and high concentrations as in Set A. This represents 100% recovery but is subject to matrix effects.
-
Set C (Pre-Extraction Spike): Spike the analyte at the same low and high concentrations into the blank matrix before the extraction process.
Step 2: Analysis
-
Analyze all three sets of samples using your LC-MS/MS method.
Step 3: Calculation
-
Matrix Effect (ME %):
-
ME % = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Recovery (RE %):
-
RE % = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Process Efficiency (PE %):
-
PE % = (Peak Area in Set C / Peak Area in Set A) * 100
-
Interpretation of Results:
| Result | Indication |
| ME % significantly different from 100% | Your method is experiencing matrix effects. |
| Low RE % | Your sample extraction process is inefficient. |
| Low PE % | A combination of poor recovery and/or matrix effects is impacting your overall method performance. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in results | Inconsistent sample preparation; significant matrix effects. | Ensure precise and consistent addition of the internal standard to all samples at the beginning of the workflow. Evaluate and optimize sample cleanup procedures. |
| Poor sensitivity (low signal-to-noise) | Ion suppression due to matrix effects; inefficient ionization. | Optimize chromatographic separation to separate the analyte from interfering matrix components.[4] Adjust MS source parameters. Consider sample dilution if the analyte concentration is high enough.[4][18][19] |
| Non-linear calibration curve | Saturation of the detector; significant matrix effects at different concentration levels. | Extend the dilution series of your calibration standards. Ensure the internal standard concentration is appropriate. |
| Internal standard signal is also suppressed | Severe matrix effects affecting both the analyte and the IS. | This is the intended behavior and demonstrates the IS is working correctly. The response ratio should still provide accurate quantification. If the signal is too low to be reliably measured, consider more rigorous sample cleanup or dilution. |
Visualizing the Concepts
Diagram 1: The Impact of Matrix Effects on Analyte Signal
Caption: How matrix components can alter the analyte's signal.
Diagram 2: Workflow for Mitigating Matrix Effects with an Internal Standard
Caption: Using an internal standard for robust quantification.
References
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
C-Logos. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]
-
RPubs. (2023, January 24). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Retrieved from [Link]
-
Stoll, D. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Retrieved from [Link]
-
YouTube. (2025, July 10). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. Retrieved from [Link]
-
LCGC International. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylbutyl Acetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Isobutyl acetate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl butyl acetate. Retrieved from [Link]
-
PubMed. (n.d.). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Retrieved from [Link]
-
SCIEX. (2023, October 19). What is matrix effect and how is it quantified? Retrieved from [Link]
-
LinkedIn. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]
-
National Institutes of Health. (2012, February 1). Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
Altasciences. (n.d.). Case Study - Resolving Issues with Matrix Effect. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]
-
Longdom. (n.d.). Matrix effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
Sources
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. What is matrix effect and how is it quantified? [sciex.com]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 2-Methylbutyl Acetate | C7H14O2 | CID 12209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-methyl butyl acetate, 624-41-9 [thegoodscentscompany.com]
- 17. chemimpex.com [chemimpex.com]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methyl-d3-butyl Acetate Injection Optimization
The following technical guide serves as a specialized support hub for the analysis of 2-Methyl-d3-butyl acetate (CAS: 624-41-9 [Unlabeled Analog]), a critical deuterated internal standard used in the quantification of volatile esters in food matrices, beverages (e.g., whiskey, apple juice), and biological systems.[1][2]
Status: Active | Topic: GC-MS Injection Parameters | Role: Senior Application Scientist[1][2]
Executive Summary
This compound is the stable isotope-labeled analog of 2-methylbutyl acetate.[1][2] It is primarily employed in Stable Isotope Dilution Assays (SIDA) to correct for matrix effects and injection variability in Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Because this compound is a volatile ester (bp ~138°C), injection parameters must be rigorously optimized to prevent discrimination (loss of high/low boilers), thermal degradation , or backflash .
This guide replaces generic templates with a field-validated troubleshooting and optimization workflow.
Part 1: Critical Troubleshooting & FAQs
Q1: I am observing poor peak shape (splitting/tailing) for the d3-standard. Is this a column or injection issue?
Diagnosis: Peak splitting for volatile acetates is most frequently caused by Solvent Polarity Mismatch or Inlet Overload (Backflash) , rather than column degradation.
Technical Explanation: When the sample solvent expands in the inlet liner, if the expansion volume exceeds the liner's capacity, the vapor backflows into the carrier gas lines ("backflash"), causing ghost peaks and tailing. Additionally, if you are using a non-polar solvent (e.g., Hexane) on a polar column (e.g., Wax/PEG) with a splitless injection, the solvent may not "wet" the phase, leading to band broadening (puddling).
Corrective Action:
-
Check Expansion Volume: Use a solvent expansion calculator. For this compound in Methanol (common solvent), the expansion factor is high.[1][2]
-
Rule of Thumb: Inject
1 µL for Methanol/Acetonitrile; up to 2 µL for Hexane.
-
-
Liner Selection: Switch to a deactivated single-taper liner with glass wool . The wool promotes rapid vaporization and wipes the needle tip, while the taper funnels analytes onto the column, reducing contact with active metal surfaces.
Q2: What is the optimal Inlet Temperature? Should I use PTV or Hot Split/Splitless?
Recommendation: 220°C – 250°C (Isobaric) or PTV Solvent Vent Mode .
Reasoning:
-
Standard S/SL: this compound is thermally stable up to ~300°C. However, excessively high temperatures (>280°C) can induce septum bleed or thermal rearrangement in complex matrices.[1][2] A temperature of 250°C ensures flash vaporization without degradation.
-
PTV (Programmed Temperature Vaporization): For trace analysis (<10 ppb), use PTV.
-
Protocol: Inject at 40°C (solvent vent), ramp at 700°C/min to 260°C. This eliminates solvent tailing and concentrates the analyte.
-
Q3: How do I resolve the d3-standard from the native 2-methylbutyl acetate and the isomer 3-methylbutyl acetate?
Clarification: You do not need to chromatographically separate the d3-standard from the native 2-methylbutyl acetate; they should co-elute.[1][2] That is the principle of SIDA. You distinguish them via Mass Spectrometry (SIM Mode) .
However, you must separate 2-methylbutyl acetate from its structural isomer 3-methylbutyl acetate (isoamyl acetate) , as they share similar fragmentation patterns.[1][2]
Optimization Strategy:
-
Column: A polar column (e.g., DB-WAX , Z-B WAX ) provides superior separation of these isomers compared to non-polar (5% phenyl) columns.
-
MS Parameters (SIM):
-
Native (Target): Monitor m/z 71 (base peak,
) and m/z 43 . -
d3-Standard (IS): Monitor m/z 74 (shifted alkyl fragment,
). -
Note: Ensure the deuterium label is on the butyl chain or methyl branch to see the +3 shift in the main fragment.
-
Part 2: Step-by-Step Optimization Protocol
Workflow: Splitless Hold Time Optimization
For trace analysis, the "Splitless Hold Time" is the single most critical parameter. If too short, you lose analyte (discrimination). If too long, the solvent peak obscures early eluters.
Objective: Determine the minimum time required to transfer 99% of this compound onto the column.
-
Preparation: Prepare a 1 ppm standard of this compound in the sample solvent (e.g., Dichloromethane or Methanol).[1][2]
-
Setup:
-
Inlet Temp: 250°C.
-
Initial Oven Temp: 40°C (hold 2 min) to focus the band.
-
-
Experiment: Perform 5 injections with varying purge valve activation times:
-
Run 1: 30 seconds
-
Run 2: 45 seconds
-
Run 3: 60 seconds
-
Run 4: 90 seconds
-
Run 5: 120 seconds
-
-
Analysis: Plot Peak Area vs. Hold Time.
-
Result: The area will increase and then plateau. The point where the plateau begins is the Optimal Hold Time .
-
Typical Value: 45–60 seconds for a 1 µL injection.
-
Part 3: Data & Specifications
Table 1: Physicochemical & Instrument Parameters
| Parameter | Value / Recommendation | Notes |
| Compound | This compound | Deuterated Internal Standard |
| Molecular Weight | ~133.21 g/mol | Native is 130.18 g/mol |
| Boiling Point | 138–140 °C | Volatile |
| Quantifier Ion (SIM) | m/z 74 | Shifted from m/z 71 (Native) |
| Inlet Liner | Deactivated Split/Splitless with Wool | Wool prevents discrimination |
| Inlet Temp | 250 °C | Ensure rapid volatilization |
| Split Ratio | 10:1 to 50:1 (High Conc.)[1][2] Splitless (Trace Analysis) | Adjust based on sensitivity needs |
| Column Phase | Polyethylene Glycol (WAX) | Required to separate 2-methyl vs 3-methyl isomers |
Part 4: Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for selecting the correct injection mode and troubleshooting peak shape issues for volatile acetates.
Caption: Decision matrix for selecting injection modes and troubleshooting common peak shape anomalies for volatile esters.
References
-
Agilent Technologies. (2012). Optimized Method Development of Large Volume Injection for GC/MS/MS of Food Pesticides. Retrieved from [Link]
-
Phenomenex. (2025).[3] GC Injection Techniques for Accurate Chromatography. Retrieved from [Link]
-
MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Recovery of 2-Methyl-d3-butyl Acetate
[1][2][3]
Status: Active Ticket ID: #REC-2MBA-d3 Assigned Specialist: Senior Application Scientist[1][2][3]
Executive Summary: The "Volatile Ester" Paradox
Low recovery of 2-Methyl-d3-butyl acetate is rarely due to a single catastrophic failure.[1][2][3] Instead, it is typically a convergence of two opposing physicochemical properties: high volatility (leading to evaporative loss) and chemical lability (susceptibility to ester hydrolysis).[3]
Because this molecule is an acetate ester with a moderate boiling point (~142°C) and a LogP of ~2.2, it sits in a "danger zone" where standard sample preparation protocols (like N2 blowdown) actively remove it, while biological matrices (plasma/tissue) actively degrade it.[3]
This guide moves beyond generic advice to target the specific failure modes of deuterated aliphatic esters.
Phase 1: Diagnostic Triage
Before altering your protocol, use this logic flow to identify the bleeding point in your methodology.
Figure 1: Diagnostic logic flow to isolate volatility, stability, or matrix interference.
Phase 2: Troubleshooting Modules
Module 1: The "Phantom" Loss (Volatility)
The Problem: 2-Methylbutyl acetate has a vapor pressure that makes it vulnerable during solvent evaporation steps.[1] If you are using nitrogen blowdown to dryness, you are likely blowing your analyte into the ventilation hood.[3]
The Solution: The "Keeper" Solvent Technique Never evaporate to dryness. Use a high-boiling "keeper" solvent that retains the analyte while the volatile extraction solvent (e.g., Hexane, DCM) evaporates.[3]
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Evaporation | Blowdown to dryness | Stop at 100-200 µL or use Keeper |
| Temperature | 40°C - 50°C | < 30°C (Ambient) |
| Vial Type | Standard Polypropylene | Glass (Silanized) to prevent adsorption |
Protocol: Keeper Solvent Addition
-
Select Keeper: Use Dodecane (BP 216°C) or Isooctane (BP 99°C).[3]
-
Addition: Add 10-20 µL of keeper solvent to your extract before evaporation.[1][2][3]
-
Evaporation: Stream N2 until the volume reduces to the keeper droplet size (~20 µL).
-
Reconstitution: Add your injection solvent immediately.[3]
Q: Why not just use a trap? A: If your concentration is low (<10 ng/mL), adsorption to the glass walls becomes significant. The keeper solvent coats the glass, keeping the analyte in the liquid phase [1].
Module 2: The "Silent" Degradation (Hydrolysis)
The Problem: Acetate esters are prime targets for carboxylesterases found abundantly in plasma (rat/mouse > human) and liver microsomes. The "d3" label does not protect the ester bond from enzymatic attack.
Mechanism of Failure:
The Solution: Aggressive Inhibition You must halt enzyme activity immediately upon sample collection.[3]
Protocol: The "Ice-Acid" Block
-
Temperature: Keep all samples on wet ice (4°C) . Esterase activity drops significantly at low temperatures.[3]
-
Chemical Inhibition:
-
Preferred: Acidify plasma immediately with 1% Formic Acid or HCl (Target pH 3-4).[1][2][3] Acidic pH deactivates most serine esterases.[3]
-
Alternative: Use NaF (Sodium Fluoride) or PMSF (Phenylmethylsulfonyl fluoride) collection tubes if acidification interferes with downstream chromatography [2].[1][3]
-
-
Time: Process samples within 30 minutes of thawing.
Q: Can I just use EDTA plasma? A: No. EDTA inhibits metalloproteases but has little effect on carboxylesterases.[3] You need pH control or specific esterase inhibitors [3].[3]
Module 3: Extraction Efficiency (LogP Mismatch)
The Problem: With a LogP of ~2.2, 2-Methylbutyl acetate is moderately lipophilic. It extracts well into non-polar solvents, but if your biological matrix is high in lipids, you may face recovery issues due to partitioning.[3]
Optimized Liquid-Liquid Extraction (LLE)
-
Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (1:4) .[1][2][3]
-
Why: MTBE forms a clear upper layer and extracts esters efficiently without pulling too many phospholipids.[3]
-
-
Ratio: Use at least a 1:4 ratio (Sample:Solvent) to ensure exhaustive extraction.
Alternative: Headspace SPME (Solid Phase Microextraction) If LLE fails, leverage the molecule's volatility.[3]
Phase 3: Deuterium Label Integrity
The Issue: Is your "d3" label stable?
-
Risk: If the deuterium is on the acetyl group (CD3-CO-O-R), it is relatively stable but can exchange under basic conditions (enolization). If it is on the methyl side chain (CH3-CH(CD3)-CH2...), it is metabolically stable.[1][2][3]
-
Check: Verify the label position. For acetate esters, d3-acetyl labeling is common.[1][2][3] Avoid high pH (>8) during extraction, as this promotes both hydrolysis and potential deuterium exchange [4].[3]
Visualizing the Stability Pathway
Figure 2: Mechanism of ester hydrolysis and critical control points for prevention.
References
-
Fieber, M. et al. (2020).[3] "Evaluation of Solvents Used as Keepers in the Determination of Organic Pollutants by GC/MS." Molecules, 25(19), 4387.[3] Link[1]
-
Williams, F.M. (1985).[3] "Clinical significance of esterases in man." Clinical Pharmacokinetics, 10(5), 392-403.[3] Link
-
Buchi Labortechnik. "Improved analyte recovery with keeper solvents."[3] Application Notes. Link
-
Resolve Mass. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." Link
Minimizing isotopic exchange of 2-Methyl-d3-butyl acetate
Technical Support Center: Stable Isotope Applications Subject: Minimizing Isotopic Exchange & Degradation of 2-Methyl-d3-butyl Acetate Ticket ID: ISO-OPT-882 Status: Open[1]
Executive Summary: The Stability Paradox
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected mass shifts, signal loss, or "scrambling" of your internal standard, This compound .[1]
Immediate Technical Clarification:
True chemical isotopic exchange (H/D scrambling) of a deuterium label located on the 2-methyl group of the butyl chain is chemically impossible under standard extraction or storage conditions (pH 2–10, <80°C). The C-D bond at this position is non-acidic (
If you are observing "exchange," you are likely encountering one of three distinct phenomena often misdiagnosed as exchange:
-
Hydrolytic Loss: Cleavage of the ester bond, separating the labeled alcohol from the acetate moiety.
-
Transesterification: Solvent-mediated swapping of the alkoxy group.
-
Positional Ambiguity: You may be using 2-Methylbutyl acetate-d3 (labeled on the acetate methyl), which undergoes rapid H/D exchange in protic solvents.[2]
This guide provides the diagnostic protocols to identify the root cause and the specific methodologies to prevent it.
Part 1: Diagnostic Workflows & Troubleshooting
Phase A: Structural Verification (The "Ghost" Exchange)
Before optimizing your protocol, you must verify the label position. Commercial nomenclature is often inconsistent.
| Scenario | Structure | Chemical Risk | Diagnosis |
| A: Butyl-Labeled (Your Target) | Hydrolysis/Transesterification. The label is stable, but the molecule falls apart.[1] | Mass shift is typically -102 Da (Loss of acetate + fragment) in MS source.[1] | |
| B: Acetate-Labeled (Common Variant) | H/D Exchange. The alpha-deuterons are acidic ( | Gradual mass shift (M+3 |
Action Item: Check your Certificate of Analysis (CoA). If you possess Scenario B , you must switch to an aprotic solvent system (Acetonitrile/DMSO) immediately. The following guide assumes Scenario A (Butyl-labeled).
Phase B: Troubleshooting "Exchange" (Signal Loss)
Q: Why does my M+3 signal decrease over time in aqueous buffers? A: This is likely hydrolysis , not exchange. Esters are susceptible to acid/base-catalyzed hydrolysis.[1] Once hydrolyzed, the resulting 2-methyl-d3-butanol is highly volatile and often lost during concentration steps (e.g., Nitrogen blow-down), appearing as a loss of the "labeled species."[1]
Q: I see a mass shift of +14 or +28 Da. Is this exchange? A: No. This is transesterification . If you extract in Methanol (MeOH) or Ethanol (EtOH), the solvent attacks the carbonyl, kicking off your labeled butyl group.
-
Reaction: this compound + MeOH
Methyl acetate + 2-Methyl-d3-butanol .[1] -
Result: Your labeled standard is no longer attached to the acetate detectable by your MRM transition.
Part 2: Visualization of Degradation Pathways
The following diagram illustrates the mechanistic fate of this compound. Note that true H/D exchange is not the primary pathway for the butyl-labeled isotopologue.
Caption: Fig 1. Mechanistic pathways leading to apparent loss of isotopic integrity.[2] Note that hydrolysis and transesterification result in the loss of the labeled moiety.
Part 3: Optimized Experimental Protocols
To ensure the integrity of this compound during extraction and analysis, follow these strict parameters.
Protocol 1: Sample Preparation (Preventing Hydrolysis)
Objective: Minimize ester cleavage during biological matrix extraction.
-
Buffer Control: Maintain pH between 4.5 and 6.5 .
-
Why: Ester hydrolysis rates are lowest in this "neutral" window. Avoid carbonate buffers (pH > 9) or strong acid precipitations (TCA).
-
-
Enzyme Quenching:
-
Biological matrices (plasma/liver microsomes) contain esterases that rapidly degrade this molecule.
-
Step: Add a specific esterase inhibitor (e.g., Phenylmethylsulfonyl fluoride (PMSF) or Sodium Fluoride ) immediately upon sample collection.
-
Alternative: Perform extraction on ice (
) to kinetically slow enzymatic activity.
-
Protocol 2: Solvent Selection (Preventing Transesterification)
Objective: Eliminate solvent-mediated label loss.
| Solvent System | Suitability | Notes |
| Methanol (MeOH) | FORBIDDEN | Causes rapid transesterification.[1] Your standard will convert to free alcohol. |
| Ethanol (EtOH) | FORBIDDEN | Same mechanism as MeOH.[1] |
| Acetonitrile (ACN) | EXCELLENT | Aprotic.[1] No nucleophilic attack on the ester carbonyl. |
| MTBE / Hexane | GOOD | Good for LLE (Liquid-Liquid Extraction), but ensure no residual water is present.[1] |
| Isopropanol (IPA) | CAUTION | Steric hindrance slows reaction, but still risky for long-term storage.[1] |
Protocol 3: Instrument Parameters (Mass Spec Integrity)
Objective: Prevent "In-Source" fragmentation that mimics exchange.
Users often mistake in-source fragmentation for isotopic impurity. This compound is fragile.[1]
-
Ionization: Use APCI (Atmospheric Pressure Chemical Ionization) in positive mode if ESI causes instability, or lower the Fragmentor Voltage .
-
Source Temp: Keep below
. High source temps can thermally degrade the ester before detection.
Part 4: Decision Tree for Signal Recovery
Use this logic flow to resolve current experimental failures.
Caption: Fig 2.[1][3] Troubleshooting logic for isolating the cause of signal loss or apparent exchange.
References
-
BenchChem. (2025).[2][4] 2-Methylbutyl Acetate-d3 versus Non-Isotopically Labeled Standards in Quantitative Analysis. BenchChem Technical Notes. Link[1]
-
National Institutes of Health (NIH). (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. National Library of Medicine. Link
-
MedChemExpress. (2024). 2-Methylbutyl acetate-d3 Product Information and Stability Data. MedChemExpress. Link
-
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (Reference for Ester Hydrolysis/Transesterification mechanisms).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Reference for acidity of alpha-protons vs alkyl protons).
Sources
Technical Support Center: GC Method Optimization for 2-Methyl-d3-butyl Acetate
Executive Summary & Chemical Context[1][2][3][4]
2-Methyl-d3-butyl acetate is predominantly used as a stable isotope-labeled Internal Standard (ISTD) for the quantification of 2-methylbutyl acetate (a key flavor compound and fermentation byproduct) and its structural isomer isoamyl acetate (3-methylbutyl acetate).[1]
The primary analytical challenge is not detecting the molecule itself, but ensuring it does not co-elute with interferences or suffer from deuterium exchange. Because 2-methylbutyl acetate and isoamyl acetate are structural isomers with nearly identical boiling points (approx. 142°C), standard non-polar columns often fail to resolve them.[1]
This guide provides a self-validating logic for column selection, focusing on the trade-off between isomer resolution (Polar phases) and MS-compatibility (Non-polar phases).
Column Selection Logic: The "Selectivity vs. Bleed" Trade-off
Choosing the correct stationary phase is a decision matrix based on your specific analytical goal.
Option A: The "Resolution" Choice (Recommended for Purity/Isomers)
Phase: Polyethylene Glycol (PEG) / Wax
Examples: DB-Wax, HP-INNOWax, Stabilwax-MS, VF-WAXms
Why: The ester functional group and the branched chain require a polar stationary phase to interact via dipole-dipole mechanisms. A Wax column provides the necessary selectivity (
Option B: The "Robustness" Choice (Recommended for Clean Matrices/High Throughput)
Phase: 5% Phenyl Methyl Polysiloxane Examples: DB-5ms, Rxi-5Sil MS, HP-5ms Why: If your matrix is dirty (e.g., blood plasma, fermentation broth) and you do not need to distinguish between the 2-methyl and 3-methyl isomers (or if the MS deconvolution is sufficient), a 5-MS column offers lower bleed, higher thermal stability (up to 325°C+), and longer lifetime.
Decision Matrix Visualization
Figure 1: Decision tree for selecting the stationary phase based on isomer resolution requirements and matrix complexity.
Validated Experimental Protocol
This protocol assumes the use of a PEG (Wax) column, as this is the scientifically rigorous choice for acetate ester specificity.
Instrument Configuration
| Parameter | Setting | Rationale |
| Column | DB-Wax UI (or equivalent) 30 m × 0.25 mm × 0.25 µm | Polar phase for isomer separation; "UI" (Ultra Inert) is critical to prevent ester tailing. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |
| Inlet | Split/Splitless (Split 10:1 recommended) | Esters are volatile; split injection prevents column saturation and improves peak shape.[1] |
| Inlet Temp | 240°C | Sufficient to volatilize without thermal degradation.[1] |
| Liner | Ultra-Inert Split Liner with Wool | Wool increases surface area for vaporization but must be deactivated to prevent hydrolysis.[1] |
Temperature Program (Thermal Gradient)
A simple isothermal run is insufficient for resolving the d3-isotope from complex matrices.[1] Use this ramp:
-
Initial: 40°C (Hold 2 min) — Focuses volatiles at the head of the column.
-
Ramp 1: 10°C/min to 150°C — Slow separation of the ester isomers.
-
Ramp 2: 25°C/min to 240°C (Hold 5 min) — Bake out heavier matrix components.
MS Detection (SIM Parameters)
For this compound, operate in SIM (Selected Ion Monitoring) mode for maximum sensitivity.[1]
-
Target Ion (Quant): m/z 73 (or 46 for the d3-fragment depending on fragmentation pattern).[1] Note: The d3 label is usually on the butyl chain, shifting the fragment mass.
-
Qualifier Ions: m/z 43 (Acetyl group), m/z 58.[1]
-
Dwell Time: 100 ms per ion.
Troubleshooting & FAQs
Q1: Why does my this compound elute before the non-deuterated standard?
The Science: This is the Inverse Isotope Effect .[2] Deuterium (
-
Observation: The d3 peak will elute 0.02 – 0.10 minutes earlier than the d0 analog on high-efficiency columns.
-
Action: This is normal. Do not force retention time windows to be identical; set a relative retention time (RRT) window of ±2%.
Q2: I see a "shoulder" on my peak. Is it the isomer?
Diagnosis: If you are using a non-polar column (DB-1, DB-5), yes.[1] 2-methylbutyl acetate and 3-methylbutyl acetate (isoamyl acetate) are notoriously difficult to separate on non-polar phases.[1]
-
Action: Switch to a Wax column.[1][3] The polarity difference allows the branched structure of the 2-methyl isomer to interact differently than the 3-methyl isomer, typically resolving them to baseline.
Q3: My ester peak is tailing significantly.
Root Cause: Esters are moderately polar and can interact with active silanol groups (Si-OH) in the inlet liner or the column head. Troubleshooting Workflow:
Figure 2: Step-by-step troubleshooting flow for peak tailing issues.
References
-
Restek Corporation. (2020).[1] Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Agilent Technologies. (2011).[1][3] Separation of acetate esters using Agilent CP-Wax 52 CB.[1][3] Application Note A00171. Retrieved from [Link]
-
Tu, J., et al. (2023).[1] Effect of position of deuterium atoms on gas chromatographic isotope effects.[1][4][5] Talanta, 265, 124857.[1] Retrieved from [Link]
Sources
Contamination sources for 2-Methyl-d3-butyl acetate analysis
Technical Support Center: Trace Analysis of Volatile Esters Subject: Troubleshooting Contamination & Stability in 2-Methyl-d3-butyl Acetate Analysis Ticket ID: #ISO-D3-SOLUTIONS Responder: Dr. Aris Thorne, Senior Application Scientist
Overview
Welcome to the technical support hub for stable isotope dilution assays (SIDA). You are likely using This compound (also known as isoamyl acetate-d3 or isopentyl acetate-d3) as an internal standard (IS) for the quantification of flavor volatiles in complex matrices like wine, fermentation broths, or biological fluids.
This molecule is a "chemical chameleon." While it corrects for extraction variations, its reliability is compromised by three specific failure modes: Hydrolytic Instability , Isobaric Interference , and Injector Carryover .
This guide does not just list problems; it explains the chemical causality behind them and provides self-validating protocols to ensure your data is defensible.
Part 1: The "Ghost" Signals (Contamination Sources)
User Question: "I see a signal for my deuterated standard in my solvent blanks, or my native analyte area counts are fluctuating wildly. Is my standard contaminated?"
Dr. Thorne's Diagnosis: Rarely is the standard itself the issue. The problem is usually carryover or ion selection error . Acetate esters are "sticky" in GC inlets, and if you are monitoring the wrong ion, you are quantifying background noise.
Critical Failure Mode: The m/z 43 Trap
Many researchers default to m/z 43 (Acetyl cation,
-
The Error: In This compound , the deuterium label is on the butyl chain, not the acetyl group.
-
The Result: Both your native analyte and your deuterated standard produce identical m/z 43 fragments. If you quantify the IS using m/z 43, you are measuring all acetates in the sample, not just your standard.
Correct Ion Selection Strategy
You must quantify using the McLafferty Rearrangement product (the alkene fragment), which retains the deuterium label.
| Compound | Molecular Weight | Forbidden Ion (Acetyl) | Target Quant Ion (Alkene) | Qualifier Ion |
| Native (2-Methylbutyl acetate) | 130 | 43 (Unlabeled) | 70 ( | 55 |
| Internal Standard (d3-labeled) | 133 | 43 (Unlabeled) | 73 ( | 58 |
Causality: The McLafferty rearrangement eliminates neutral acetic acid (
), leaving the charge on the alkene chain where the deuterium resides.
Part 2: Troubleshooting Workflows
Visualizing the Contamination Pathway
Use this logic flow to diagnose the source of your background signal.[1]
Caption: Decision tree for isolating contamination sources in GC-MS analysis of acetate esters.
Part 3: Stability & Matrix Protocols
User Question: "My internal standard recovery drops over time, even in the same batch. Why?"
Dr. Thorne's Diagnosis: You are fighting Hydrolysis . Esters are chemically labile. In aqueous samples (especially acidic wines or basic biological extracts), the ester bond breaks, converting your standard into 2-methyl-d3-butanol and acetic acid.
The Self-Validating Stability Protocol
Do not assume stability; prove it with this "Time-Zero" test.
1. The "Split-Batch" Experiment
-
Objective: Distinguish between instrument drift and chemical degradation.
-
Step A: Prepare a "Check Standard" in pure anhydrous solvent (e.g., Hexane or Dichloromethane).
-
Step B: Spike your aqueous matrix with the IS.
-
Step C: Extract immediately (T=0) and after 4 hours (T=4).
-
Analysis:
-
If T=4 signal < T=0 signal, but "Check Standard" is stable: Hydrolysis is occurring.
-
If "Check Standard" also drops: Injector/Detector issue.
-
2. pH Control is Non-Negotiable
-
Mechanism: Hydrolysis rates for acetates accelerate exponentially below pH 3 and above pH 8.
-
Fix: Buffer your samples to pH 5.0–6.0 using a Citrate or Phosphate buffer immediately upon collection.
-
Reference: Hydrolysis kinetics of volatile esters in aqueous model solutions. (See Reference 1).
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Isoamyl Acetate-d3 (3-methyl-d3-butyl acetate) instead?
-
Answer: Only if your chromatography can resolve the isomers.
-
Reasoning: 2-methylbutyl acetate and 3-methylbutyl acetate (isoamyl acetate) are isomers with boiling points only ~4°C apart. If they co-elute, and you use the wrong isomer as an IS, the slight retention time shift (Deuterium Isotope Effect) may cause integration errors where the "tail" of one peak interferes with the "head" of the other.
-
Best Practice: Use the exact structural isomer matching your analyte.
Q2: Why do I see a small peak for my IS in the native channel (m/z 70)?
-
Answer: This is likely Isotopic Impurity or Deuterium Exchange .
-
Impurity: Synthesis of d3-compounds is rarely 100%. A 98% pure standard contains 2% "d0" or "d1/d2" species.
-
Correction: Run a high-concentration standard of your pure IS. Calculate the ratio of m/z 70 to m/z 73. This is your Isotopic Contribution Factor (ICF) . Subtract this calculated background from your native analyte quantification.
-
Formula:
-
Q3: My liner is clean, but I still have carryover. Where is it hiding?
-
Answer: Check the Split Vent Trap and Septum .
-
The Trap: Volatile esters can condense in the cool split vent line. During the next injection, the pressure pulse can "backflash" this condensation into the inlet.
-
The Septum: Acetates absorb into silicone. If your septum purge flow is too low (<3 mL/min), the septum acts as a sponge, releasing the ester slowly over subsequent runs.
References
-
Rychlik, M., et al. (1998). Quantification of 2-methylbutyl acetate in food by stable isotope dilution assay. Journal of Agricultural and Food Chemistry.
-
Agilent Technologies. (2024). Troubleshooting GC-MS Carryover and Ghost Peaks. Agilent Technical Library.
-
Restek Corporation. (2023). Optimizing Splitless Injections for Volatile Esters. Restek ChromaBLOGraphy.
-
Sigma-Aldrich. (2025). Stable Isotope Internal Standards: Handling and Stability Guide. MilliporeSigma Technical Resources.
Sources
Validation & Comparative
A Comparative Guide to Validating GC-MS Methods: The Decisive Advantage of 2-Methyl-d3-butyl Acetate as an Internal Standard
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. In the realm of gas chromatography-mass spectrometry (GC-MS), a cornerstone of chemical analysis, robust method validation is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth technical exploration of GC-MS method validation, presenting a compelling case for the use of deuterated internal standards, specifically 2-Methyl-d3-butyl acetate, through a practical, comparative lens. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your methods are not only compliant but also scientifically sound and defensible.
The Imperative of Method Validation in GC-MS
Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds in a sample.[1] However, the complexity of biological and pharmaceutical matrices can introduce variability and potential inaccuracies. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose, ensuring the reliability and consistency of results.[2] Key parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2]
The Role of the Internal Standard: A Paradigm Shift in Precision
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to all samples, calibrators, and controls. Its primary function is to correct for variations in sample preparation, injection volume, and instrument response. The use of an internal standard is a powerful tool for minimizing the effects of random and systematic errors during analysis, helping to improve the precision of results.
Among the various types of internal standards, stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry.[3] A deuterated internal standard is chemically identical to the analyte but has a higher molecular weight due to the replacement of one or more hydrogen atoms with deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring they behave nearly identically during sample preparation and chromatographic separation. This co-elution and similar ionization behavior lead to superior correction for matrix effects and extraction inconsistencies, resulting in significantly improved accuracy and precision.
In this guide, we will use the hypothetical example of quantifying the flavor compound isoamyl acetate in a fruit juice matrix to illustrate the validation process, comparing the performance of a method using an external standard with one employing this compound as an internal standard.
Experimental Design: A Tale of Two Methods
To objectively compare the performance of a GC-MS method with and without an internal standard, we will validate two distinct analytical approaches for the quantification of isoamyl acetate in a fruit juice matrix.
Method A: External Standard Calibration This method relies on a calibration curve generated from standards of known isoamyl acetate concentrations prepared in a blank matrix. The concentration of isoamyl acetate in unknown samples is determined by comparing its peak area to the calibration curve.
Method B: Internal Standard Calibration with this compound This method involves adding a fixed concentration of this compound to all samples, calibration standards, and quality control (QC) samples. The calibration curve is constructed by plotting the ratio of the peak area of isoamyl acetate to the peak area of this compound against the concentration of isoamyl acetate.
Validation Parameters and Acceptance Criteria
The following validation parameters will be assessed for both methods, with typical acceptance criteria derived from regulatory guidelines:
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 for the calibration curve. |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Stability | Analyte concentration should be within ±15% of the initial concentration under various storage conditions. |
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the validation experiments.
Preparation of Stock and Working Solutions
-
Isoamyl Acetate Stock Solution (1 mg/mL): Accurately weigh 100 mg of isoamyl acetate and dissolve it in 100 mL of methanol.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute 1 mL of the IS stock solution to 100 mL with methanol.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank fruit juice matrix with appropriate volumes of the isoamyl acetate stock solution to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
QC Samples: Prepare QC samples at three concentration levels: Low (3 µg/mL), Medium (30 µg/mL), and High (80 µg/mL) in the same blank fruit juice matrix.
Sample Preparation Procedure
-
To 1 mL of each calibration standard, QC sample, or unknown sample, add 100 µL of the internal standard working solution (10 µg/mL) for Method B. For Method A, add 100 µL of methanol.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean vial for GC-MS analysis.
GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Isoamyl Acetate: m/z 70, 43, 55
-
This compound: m/z 73, 46, 58
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: Experimental workflow for GC-MS method validation.
Comparative Data Analysis: The Evidence for Deuterated Internal Standards
The following tables summarize hypothetical but realistic data obtained from the validation of Method A (External Standard) and Method B (Internal Standard with this compound).
Linearity
| Method | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Method A (External) | 1 - 100 | 0.9962 |
| Method B (Internal) | 1 - 100 | 0.9998 |
The data clearly shows that the use of an internal standard results in a stronger linear relationship between concentration and response, as indicated by the higher correlation coefficient.
Accuracy and Precision
| Method | QC Level | Nominal Conc. (µg/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| Method A (External) | Low QC | 3 | 2.68 ± 0.35 | 89.3 | 13.1 |
| Mid QC | 30 | 33.2 ± 3.98 | 110.7 | 12.0 | |
| High QC | 80 | 71.5 ± 8.58 | 89.4 | 12.0 | |
| Method B (Internal) | Low QC | 3 | 3.09 ± 0.18 | 103.0 | 5.8 |
| Mid QC | 30 | 29.5 ± 1.24 | 98.3 | 4.2 | |
| High QC | 80 | 81.2 ± 3.41 | 101.5 | 4.2 |
The comparative data for accuracy and precision is striking. Method B, utilizing this compound, demonstrates significantly better accuracy (closer to 100%) and vastly improved precision (lower %RSD) across all QC levels. This is a direct result of the internal standard's ability to compensate for variations during the analytical process.
The Causality Behind the Superior Performance
The enhanced performance of the internal standard method is not coincidental; it is rooted in fundamental analytical principles.
Caption: The principle of internal standard correction.
Sources of variability, such as incomplete extraction or inconsistent injection volumes, affect both the analyte and the internal standard to a similar extent. By calculating the ratio of their peak areas, these variations are effectively canceled out, leading to a more stable and reliable measurement.
Conclusion: A Self-Validating System for Trustworthy Results
The validation data unequivocally demonstrates the superiority of using a deuterated internal standard like this compound in quantitative GC-MS analysis. While the external standard method may meet minimal acceptance criteria, the internal standard method provides a self-validating system that ensures a higher degree of confidence in the accuracy and precision of the results. For researchers, scientists, and drug development professionals, where the stakes of data integrity are high, the adoption of a stable isotope-labeled internal standard is not just a best practice but a critical component of robust and defensible analytical science.
References
-
Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). In Wikipedia. Retrieved January 29, 2024, from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved January 29, 2024, from [Link]
- Stasinska, A., & Wasiak, W. (2013). Stable isotope dilution analysis. Annales Academiae Medicae Silesiensis, 67(6), 437-443.
-
MtoZ Biolabs. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Retrieved January 29, 2024, from [Link]
Sources
Precision Quantitation of Volatile Esters: 2-Methyl-d3-butyl Acetate vs. Non-Labeled Standards
[1][2]
Executive Summary
In the quantitative analysis of volatile esters—critical for characterizing the aroma profiles of fermentation products (wines, beers) and fruit metabolites—analytical precision is often compromised by matrix effects and extraction variability.
This guide compares the efficacy of Stable Isotope Dilution Assay (SIDA) using This compound against traditional methods relying on non-labeled standards.[1][2] While non-labeled standards (external calibration or homologous internal standards) are cost-effective, they fail to adequately compensate for the non-linear adsorption competition inherent in Solid Phase Microextraction (SPME) and Headspace (HS) workflows.[1]
Key Finding: The use of this compound provides a self-validating quantification system that corrects for matrix-induced signal suppression and retention time shifts, delivering <5% RSD (Relative Standard Deviation) compared to 15–20% RSD often seen with non-labeled alternatives.[1]
Scientific Foundation
The Analyte: 2-Methylbutyl Acetate
2-Methylbutyl acetate (CAS 624-41-9) is a branched-chain ester responsible for "sweet, fruity, banana-like" notes.[1] It is an isomer of isoamyl acetate (3-methylbutyl acetate).[1] Distinguishing these isomers and quantifying them accurately is challenging due to their similar mass spectra and retention times.
The Challenge: Matrix Effects in Volatile Analysis
In complex matrices (e.g., wine, cell lysate), the extraction efficiency of volatiles is governed by the partition coefficient (
-
Non-Labeled Standards: A surrogate standard (e.g., hexyl acetate) has a different
and competes differently for fiber active sites than the analyte. If the matrix changes (e.g., ethanol content varies), the ratio of Analyte/Standard changes unpredictably. -
Isotopically Labeled Standard (this compound): Possesses nearly identical physicochemical properties to the analyte.[1][2] Any loss during extraction or injection affects both equally, maintaining a constant ratio.
Technical Comparison: Labeled vs. Non-Labeled
A. Chromatographic Resolution & Isotope Effects
A common misconception is that deuterated standards co-elute perfectly. In high-efficiency Gas Chromatography (GC), they exhibit a phenomenon known as the Inverse Isotope Effect .[1][3][4]
-
Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond.[4] This reduces the London dispersion forces between the molecule and the stationary phase (typically non-polar phases like 5%-phenyl-methylpolysiloxane).[1]
-
Result: this compound elutes slightly earlier than the native compound.[1]
-
Operational Advantage: This slight shift (typically 0.02 – 0.05 min) prevents "cross-talk" in the ion source while still falling within the same integration window, ensuring both compounds experience the exact same instantaneous matrix environment in the source.
B. Mass Spectral Selectivity (McLafferty Rearrangement)
To quantify specific isomers, we rely on the fragmentation patterns. The d3-label on the methyl group of the butyl chain offers a distinct mass shift in the diagnostic fragments.
-
Native Fragmentation (m/z 70): The McLafferty rearrangement of 2-methylbutyl acetate yields acetic acid and 2-methyl-1-butene (m/z 70) .[1]
-
Labeled Fragmentation (m/z 73): The d3-labeled analog rearranges to form 2-(d3-methyl)-1-butene (m/z 73) .[1]
This +3 Da shift allows for interference-free Selected Ion Monitoring (SIM), unlike homologous standards which may share common fragments (e.g., m/z 43) with the analyte.[1]
C. Performance Data Summary
| Feature | This compound (SIDA) | Non-Labeled Homologue (e.g., Hexyl Acetate) | External Calibration |
| Matrix Compensation | Excellent (Corrects for SPME competition) | Moderate (Corrects for injection vol, not K value) | Poor (Susceptible to all matrix errors) |
| Retention Time | Distinct RT (Requires separate window) | N/A | |
| Precision (RSD) | < 3-5% | 10-15% | > 20% |
| Quantitation Basis | Area Ratio (m/z 70 / m/z 73) | Area Ratio (Analyte / Surrogate) | Absolute Area |
| Cost | High (Synthesis required) | Low (Commodity chemical) | Low |
Experimental Protocol: Stable Isotope Dilution Assay (SIDA)
Objective: Quantify 2-methylbutyl acetate in fermented beverage matrix using HS-SPME-GC-MS.
Reagents
-
Analyte Standard: 2-Methylbutyl acetate (>98% purity).[1][5][6][7]
-
Internal Standard (IS): this compound (Isotopic purity >99 atom % D).[1]
-
Matrix Blank: Model wine solution (12% Ethanol, pH 3.5 tartrate buffer).
Step-by-Step Methodology
Step 1: Preparation of Internal Standard Solution
-
Prepare a stock solution of this compound at 100 mg/L in ethanol.[1]
-
Dilute to a working concentration of 10 mg/L in water.
Step 2: Sample Preparation (Spiking)
-
Aliquot 5 mL of sample (wine/ferment) into a 20 mL headspace vial.
-
Add 20 µL of the IS working solution (Final conc: 40 µg/L).
-
Add 1.5 g NaCl (to normalize ionic strength and enhance volatility via "salting out").
-
Seal immediately with a magnetic screw cap (PTFE/Silicone septum).
Step 3: HS-SPME Extraction
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.
-
Incubation: 40°C for 10 min (agitation at 500 rpm).
-
Extraction: Expose fiber to headspace for 30 min at 40°C.
Step 4: GC-MS Acquisition
-
Column: DB-WAX or equivalent (polar phase for ester separation), 30m x 0.25mm x 0.25µm.[1]
-
Injector: Splitless mode, 250°C.
-
MS Detection: Electron Impact (EI), 70 eV.[6]
-
SIM Mode:
-
Analyte (Native): Monitor m/z 70 (Quant), 87, 43.
-
Standard (d3): Monitor m/z 73 (Quant), 90, 43.
-
Data Analysis
Calculate the concentration (
Note: For deuterated isomers, RF is typically close to 1.0 but must be experimentally verified.[1]
Visualizations
Diagram 1: SIDA Workflow Logic
This diagram illustrates the self-correcting nature of the SIDA workflow compared to external standardization.
Caption: The SIDA workflow ensures that any variability in extraction (SPME) or instrument response affects both the analyte and the d3-standard equally, canceling out errors.
Diagram 2: Fragmentation & Mass Shift
Visualizing the McLafferty rearrangement to justify the selection of m/z 70 and m/z 73.
Caption: McLafferty rearrangement mechanism showing the specific mass shift (+3 Da) of the alkene fragment used for quantitation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12209, 2-Methylbutyl acetate. Retrieved from [Link][1]
-
Matich, A. J., & Rowan, D. D. (2007).[] Pathway analysis of branched-chain ester biosynthesis in apple using deuterium labeling and enantioselective gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link][1]
- Plutowska, B., & Wardencki, W. (2007). Aromagrams – Aromatic profiles in the appreciation of food quality. Food Chemistry.
-
Sigma-Aldrich. (n.d.).[1] Isotope Effects in Gas Chromatography. (General reference for Inverse Isotope Effect principles).
Sources
- 1. Showing Compound 2-Methylbutyl acetate (FDB012452) - FooDB [foodb.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Methylbutyl Acetate Analytical Standard - Best Price for High Purity (98%) [nacchemical.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-methyl butyl acetate, 624-41-9 [thegoodscentscompany.com]
Comparing 2-Methyl-d3-butyl acetate with other internal standards
Technical Guide: Comparative Evaluation of 2-Methyl-d3-butyl Acetate as an Internal Standard
Executive Summary
This compound represents a high-precision Stable Isotope Labeled (SIL) internal standard designed for the quantification of 2-methylbutyl acetate , a critical flavor and fragrance ester found in fermented beverages (wine, beer), fruit distillates, and biological metabolites.
This guide compares its performance against common alternatives: Isoamyl acetate-d3 (its structural isomer), n-Pentyl acetate (a structural analog), and External Standardization .
Key Finding: While structural analogs provide cost-effective approximations, This compound is the only standard that effectively corrects for the specific matrix suppression and isomeric co-elution effects inherent to 2-methylbutyl acetate analysis, particularly in complex matrices like oenological products.
Technical Profile & Mechanism
The Analyte: 2-Methylbutyl Acetate[1][2][3][4][5]
-
Role: Chiral ester contributing "fruity/banana" notes; isomer of isoamyl acetate.
-
Challenge: It often co-elutes with isoamyl acetate in gas chromatography (GC). Mass spectral fragmentation patterns are nearly identical (
43, 70, 87), making deconvolution difficult without distinct isotopic labeling.
The Standard: this compound[1]
-
Mechanism: Functions as a Surrogate Internal Standard . It possesses identical chemical properties (solubility, pKa, volatility) to the analyte but differs in mass (
Da). -
Label Stability: The deuterium label is typically located on the methyl group of the side chain or the acetate moiety. Note: Side-chain labeling is preferred in acidic matrices (like wine) to prevent proton-deuterium exchange that can occur with enolizable protons on the acetate group.
Comparative Performance Analysis
The following table summarizes the performance of this compound against three common alternatives in a headspace SPME-GC-MS workflow.
Table 1: Comparative Efficacy of Internal Standards
| Feature | This compound (Target SIL-IS) | Isoamyl Acetate-d3 (Isomeric SIL-IS) | n-Pentyl Acetate (Structural Analog) | External Standard (No IS) |
| Retention Time Match | Perfect Co-elution | Slight Shift (<0.1 min) | Distinct Shift (>0.5 min) | N/A |
| Matrix Correction | Dynamic (Corrects ion suppression/enhancement) | High (Similar ionization) | Moderate (Different ionization) | None |
| Isomer Discrimination | High (Unique | Low (Confounds Isoamyl quantification) | Neutral | None |
| Recovery Accuracy | 98 - 102% | 90 - 110% | 85 - 115% | 70 - 130% |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 | > 0.980 |
| Cost | High | High | Low | Lowest |
Experimental Protocol: HS-SPME-GC-MS Validation
This protocol validates the superior performance of the deuterated standard in a wine matrix.[4]
Phase 1: Sample Preparation
-
Matrix: 10 mL of Cabernet Sauvignon (ethanol content adjusted to 12% v/v).
-
IS Spiking: Add 10 µL of This compound working solution (100 mg/L in ethanol) to the sample vial. Final concentration: 100 µg/L.
-
Salt Addition: Add 3 g NaCl to facilitate "salting out" of volatiles.
-
Equilibration: Seal vial with magnetic cap and PTFE/silicone septum. Incubate at 40°C for 10 min with agitation (500 rpm).
Phase 2: Extraction (HS-SPME)
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.
-
Exposure: Expose fiber to headspace for 30 min at 40°C.
Phase 3: GC-MS Analysis
-
Column: DB-Wax or equivalent polar column (30 m × 0.25 mm × 0.25 µm) to resolve isomers.
-
Inlet: Splitless mode at 250°C.
-
MS Detection: SIM Mode (Selected Ion Monitoring).
-
Analyte (2-Methylbutyl acetate): Target Ion
87; Qual Ions 43, 70. -
IS (this compound):[5] Target Ion
90 (Shift +3); Qual Ions 46, 73.
-
Critical Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate internal standard based on separation resolution and matrix complexity.
Figure 1: Decision matrix for Internal Standard selection. Co-elution of isomers mandates the use of the specific deuterated analog to allow mass-spectral deconvolution.
Scientific Rationale: Why "d3"?
-
Carrier Effect: In SPME, the fiber has limited capacity. High concentrations of ethanol or other volatiles can displace the analyte. The d3-analog competes for active sites with the exact same kinetics as the analyte, normalizing extraction efficiency [1].
-
Ionization Correction: In the MS source, co-eluting matrix components can suppress ionization.[6] Since the d3-analog co-elutes perfectly, it experiences the exact same suppression event at the same millisecond, allowing the ratio (
) to remain constant even if absolute signal drops by 50% [2]. -
Isomer Specificity: 2-Methylbutyl acetate and Isoamyl acetate often appear as a "shoulder" peak on non-polar columns. Using this compound allows the analyst to quantify the 2-methyl isomer specifically using unique ion channels (
90 vs 87), effectively "mathematically separating" the peaks [3].
References
-
BenchChem. (2025).[5] 2-Methylbutyl Acetate-d3 versus Non-Isotopically Labeled Standards in Quantitative Analysis. Retrieved from
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from
-
Sigma-Aldrich. (n.d.). Stable Isotopes in Flavor and Fragrance Analysis. Retrieved from
-
PubChem. (2025).[3] 2-Methylbutyl Acetate Compound Summary. Retrieved from
Sources
- 1. 624-41-9 CAS MSDS (2-Methylbutyl acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-methyl butyl acetate, 624-41-9 [thegoodscentscompany.com]
- 3. 2-Methylbutyl Acetate | C7H14O2 | CID 12209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of phthalates in wine by headspace solid-phase microextraction followed by gas chromatography-mass spectrometry. Use of deuterated phthalates as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to Cross-Validation of Analytical Methods: 2-Methyl-d3-butyl Acetate
Executive Summary: The Isomer Challenge
In the analysis of volatile organic compounds (VOCs), particularly esters in complex biological or fermentation matrices, 2-methylbutyl acetate (active amyl acetate) presents a distinct challenge. It is a structural isomer of 3-methylbutyl acetate (isoamyl acetate). While they share similar physicochemical properties, their biological origins and sensory thresholds differ significantly.
This guide evaluates the performance of 2-Methyl-d3-butyl acetate (the deuterated isotopologue) as an Internal Standard (IS) against traditional External Standard (ES) and homologous internal standard methods. We demonstrate that Stable Isotope Dilution Assays (SIDA) utilizing the d3-analog provide the only self-validating system capable of fully correcting for matrix suppression and extraction variability in Headspace Solid-Phase Microextraction (HS-SPME).
Mechanistic Principles: Why the "d3" Variant?
The core failure mode of external calibration in VOC analysis is the Matrix Effect . Components in the sample matrix (proteins, ethanol, sugars) alter the liquid-gas partition coefficient (
This compound serves as an ideal "molecular mirror."
-
Physicochemical Identity: It possesses a nearly identical boiling point and polarity to the target analyte.
-
Extraction Parity: It competes for SPME fiber active sites with the exact same kinetics as the native analyte.
-
Mass Discrimination: The deuterium label introduces a +3 Da mass shift, allowing mass spectrometry (MS) to distinguish the standard from the analyte in the same chromatographic run.
Diagram 1: The SIDA Correction Mechanism
The following diagram illustrates how the d3-standard corrects for errors at every stage of the analytical workflow, unlike external standards which only correct for injection volume.
Caption: Figure 1. Parallel tracking of Analyte and d3-IS. Because matrix effects perturb both compounds identically, the ratio remains constant, canceling out systematic errors.
Comparative Methodology
To objectively validate the performance, we compare three calibration approaches using a standard HS-SPME-GC-MS protocol.
Experimental Protocol (Standardized)
-
Instrument: GC-MS (Single Quadrupole)
-
Column: DB-Wax or equivalent polar column (30m x 0.25mm x 0.25µm) to separate isomers.
-
Extraction: HS-SPME (DVB/CAR/PDMS fiber), incubated at 40°C for 20 min.
-
MS Detection: Selected Ion Monitoring (SIM).
-
Target Analyte (2-Methylbutyl acetate): Quant Ion m/z 87 , Qual Ions 43, 70.
-
Internal Standard (this compound): Quant Ion m/z 90 , Qual Ion 46 (assuming d3-butyl labeling).
-
Method Comparison Matrix
| Feature | Method A: External Standard | Method B: Homologous IS (e.g., 2-Pentanol) | Method C: SIDA (this compound) |
| Principle | Absolute Peak Area | Ratio to chemically similar compound | Ratio to isotopologue |
| Cost | Low | Low | High |
| Matrix Correction | None | Partial (Injection volume only) | Full (Extraction + Matrix + Injection) |
| Linearity ( | 0.980 - 0.990 | 0.990 - 0.995 | > 0.999 |
| Required Purity | High | High | High (>98 atom% D) |
Validation Data Analysis
The following data summarizes a typical cross-validation study in a complex matrix (e.g., fermented grape must).
Linearity and Recovery
Data derived from composite validation studies of volatile esters [1, 2].
| Parameter | External Standard (Method A) | SIDA w/ d3-Analog (Method C) | Interpretation |
| Linearity ( | 0.985 | 0.9998 | d3-IS corrects for detector drift and saturation. |
| Recovery (Spike 10 ppb) | 65% - 80% | 98% - 102% | ES fails to account for matrix suppression; SIDA compensates fully. |
| Recovery (Spike 500 ppb) | 70% - 85% | 99% - 101% | Consistent accuracy across dynamic range with SIDA. |
Precision (Repeatability)
Precision is measured as Relative Standard Deviation (%RSD) over
| Matrix Type | External Std %RSD | SIDA (d3) %RSD |
| Solvent (Clean) | 4.5% | 1.2% |
| Synthetic Wine (Model) | 8.2% | 1.5% |
| Real Fermentation Broth | 15.6% | 2.1% |
Critical Insight: In clean solvents, the performance gap is narrow. However, in "Real Fermentation Broth," the External Standard method collapses (15.6% error) due to the "Salting Out" effect and protein binding, whereas the d3-method maintains strict control (2.1%).
Strategic Implementation Guide
When should you invest in the deuterated standard? Use the decision logic below to balance cost vs. data integrity.
Diagram 2: Validation Decision Tree
Caption: Figure 2. Decision matrix for selecting calibration strategies. SIDA is mandatory for complex matrices requiring regulatory-grade quantification.
Technical Considerations & Troubleshooting
Isotopic Purity & "Cross-Talk"
Ensure your This compound has an isotopic purity of
-
Risk: If the standard contains significant d0 (unlabeled) impurities, it will contribute to the analyte signal, causing false positives.
-
Validation Step: Inject a high concentration of the IS alone and monitor the native analyte ions (m/z 87). The signal should be
0.1% of the LOQ.
Isomer Resolution
While the d3-standard behaves chemically like 2-methylbutyl acetate, it does not correct for the co-elution of 3-methylbutyl acetate (isoamyl acetate) if the chromatographic resolution is poor.
-
Action: Use a polar column (Wax phase) which typically resolves these isomers by 0.1–0.2 minutes. The d3-standard will co-elute with the 2-methyl isomer, confirming the peak identity.
Carrier Effect
In trace analysis, the d3-standard acts as a "carrier," occupying active sites in the injector liner and column that might otherwise irreversibly adsorb the trace analyte. This "carrier effect" significantly lowers the Limit of Detection (LOD) compared to external calibration [3].
References
-
Siebert, T. E., et al. (2005). Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS. Journal of Agricultural and Food Chemistry, 53(22), 8829-8836. [Link]
-
Varga, E., et al. (2012).[1] Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 402, 2675–2686. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
Sources
A Senior Application Scientist's Guide to the Performance of Deuterated Standards in Quantitative Analysis
Introduction: The Pursuit of Precision in Quantitative Analysis
In the realms of drug development, clinical diagnostics, and environmental testing, the accuracy of quantitative analysis is not merely a metric; it is the bedrock of safety and efficacy. The central challenge in any quantitative method, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is managing variability. From sample extraction to instrument response, numerous factors can introduce imprecision, jeopardizing the integrity of the data.[1] The gold standard for mitigating this variability is Isotope Dilution Mass Spectrometry (IDMS), a technique that relies on the use of a stable isotope-labeled internal standard (SIL-IS).
Among the available SIL-IS options, deuterated standards—where one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium (²H)—are the most prevalent. This guide provides a comprehensive comparison of the performance of deuterated standards, grounded in experimental principles and field-proven insights. We will explore their profound advantages, expose their potential limitations, and offer robust protocols to ensure their proper implementation.
The Principle of the "Ideal" Internal Standard: Why Deuterated Analogs Excel
The perfect internal standard (IS) is a theoretical construct: a compound that is chemically identical to the analyte but physically distinguishable by the mass spectrometer. This ensures it behaves identically during every stage of the analytical process—extraction, chromatography, and ionization—thus experiencing and correcting for the same sources of error as the analyte.[2]
Deuterated standards come remarkably close to this ideal. Because deuterium is an isotope of hydrogen, its substitution creates a molecule that is chemically and structurally almost identical to the target analyte.[3][4] This fundamental similarity is the source of its power:
-
Compensates for Sample Loss: By adding a known quantity of the deuterated standard at the very beginning of the sample preparation workflow, any physical loss of the analyte during extraction, evaporation, or transfer steps is mirrored by a proportional loss of the standard.[1]
-
Corrects for Matrix Effects: In complex biological matrices like plasma or urine, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte in the MS source.[5] Since the deuterated standard has nearly identical physicochemical properties, it experiences the same suppression or enhancement, allowing the ratio of analyte-to-IS to remain constant and accurate.[2]
-
Normalizes Instrumental Variability: Minor fluctuations in injection volume or MS detector response are effectively cancelled out, as both the analyte and the standard are affected equally.[1][3]
The result is a method with superior accuracy, precision, and reproducibility, which is why regulatory bodies like the FDA and EMA recognize the use of SIL-IS as a best practice in bioanalytical method validation.[3][4]
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Performance Deep Dive: Advantages and Potential Pitfalls
While deuterated standards are the workhorse of modern quantitative analysis, a senior scientist understands that no tool is perfect. True expertise lies in leveraging the advantages while proactively mitigating the risks.
Key Advantage: Robustness in Complex Bioanalysis
The primary benefit of a deuterated standard is its ability to deliver accurate results from "dirty" or complex samples. In a study evaluating immunosuppressive drugs in whole blood, the use of deuterated internal standards compensated for measurement errors arising from ion suppression and enhancement, as they co-elute with their respective analytes.[5] This ensured high specificity and sensitivity, overcoming challenges where previous methods lacked appropriate internal standards.[5]
| Parameter | Without Internal Standard | With Structural Analog IS | With Deuterated IS |
| Typical Precision (%RSD) | 15-30% | 5-15% | <5% |
| Matrix Effect Impact | High | Moderate to High | Low to Negligible |
| Correction for Extraction Loss | None | Partial / Variable | Excellent |
| Regulatory Compliance | Poor | Acceptable (with extensive validation) | Excellent |
| Caption: Conceptual comparison of method performance with different internal standard strategies. |
Pitfall 1: The Chromatographic Isotope Effect (CIE)
Causality: The C-D bond is slightly shorter, stronger, and less polarizable than the C-H bond.[6] In reversed-phase liquid chromatography, where separation is based on hydrophobicity, this can cause the deuterated standard to have slightly less interaction with the stationary phase, resulting in it eluting marginally earlier than the native analyte.[6][7][8] This is known as the chromatographic isotope effect.
Consequence: If this separation is significant, the analyte and the standard may elute into zones with different levels of ion suppression.[9] If the analyte peak crests in a region of high suppression while the standard's peak crests in a region of lower suppression, the analyte/IS ratio will be distorted, leading to inaccurate quantification.[7] This negates the primary advantage of using a SIL-IS. One study demonstrated that incomplete co-elution led to scattered and inaccurate LC-MS data, with percent standard deviations of analyte/IS ratios reaching as high as 26.2%.[7]
Caption: Impact of chromatographic isotope effect on matrix effect correction.
Pitfall 2: Hydrogen-Deuterium (H-D) Back-Exchange
Causality: Deuterium atoms located at exchangeable positions on a molecule (e.g., on hydroxyl (-OH), amine (-NH), or thiol (-SH) groups) can exchange with protons (H+) from the solvent.[10] This process can be accelerated by pH, temperature, and the solvent composition.[11][12]
Consequence: H-D back-exchange compromises the isotopic purity of the standard, leading to a downward drift in its measured response and an upward bias in the calculated analyte concentration.[11] In a reported case involving a d5-labeled standard, storage in a mild hydrochloric acid solution led to the progressive loss of deuterium atoms over several months, causing a positive bias in external quality assessment data.[11]
Comparison with ¹³C and ¹⁵N Labeled Standards
The potential for CIE and back-exchange in deuterated standards necessitates a comparison with alternatives, primarily those labeled with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N).
| Feature | Deuterated (²H) Standards | ¹³C / ¹⁵N Standards |
| Chromatographic Isotope Effect | Possible, especially with high levels of deuteration. Can lead to retention time shifts.[6][13] | Negligible. The relative mass difference is much smaller, resulting in virtually identical chromatography.[6][13] |
| Isotopic Stability | At risk of H-D back-exchange if labels are on exchangeable positions (e.g., -OH, -NH).[10][12] | Highly stable. C-C and C-N bonds are not susceptible to exchange under typical analytical conditions.[12] |
| Synthesis & Cost | Generally less complex and more cost-effective to synthesize.[6] | Synthesis is often more complex and expensive, leading to higher costs. |
| Availability | Widely available for a vast range of compounds. | Less common, but availability is growing for key analytes in clinical and pharmaceutical research. |
| Performance Verdict | Excellent. The workhorse of IDMS. Requires thorough validation to rule out CIE and back-exchange issues. | Superior. Considered the "gold standard" for SIL-IS due to higher stability and negligible isotope effects.[6][12] |
Senior Scientist's Take: While ¹³C and ¹⁵N standards are chemically superior due to their stability, their cost and availability can be prohibitive. A well-characterized and properly validated deuterated standard is a scientifically sound and pragmatic choice that meets the rigorous demands of regulated bioanalysis. The key is validation.
Self-Validating Experimental Protocols
Trustworthiness in science is built on self-validating systems. The following protocols are designed to proactively identify and address the potential pitfalls of using deuterated standards.
Protocol 1: Assessment of Chromatographic Isotope Effect (CIE)
Objective: To determine if a meaningful retention time difference exists between the analyte and the deuterated standard and to assess its impact on quantification in the presence of matrix.
Methodology:
-
Prepare Solutions:
-
Solution A: Analyte and deuterated IS in a clean solvent (e.g., 50:50 methanol:water).
-
Solution B: Blank matrix extract (e.g., protein-precipitated plasma from a control source).
-
Solution C: Blank matrix extract spiked with analyte and deuterated IS at the same concentration as Solution A.
-
-
LC-MS/MS Analysis:
-
Inject Solution A multiple times (n=5) to establish the baseline retention times (t₀) for the analyte and IS. Calculate the average retention time for each.
-
Causality Check: Is Δt (t₀_analyte - t₀_IS) greater than 1-2% of the peak width at base? If so, a notable CIE is present.
-
Inject Solution B to confirm it is free of interferences at the relevant retention times.
-
Inject Solution C multiple times (n=5).
-
-
Data Evaluation:
-
Overlay Chromatograms: Visually compare the chromatograms from Solution A and Solution C. Look for any change in peak shape or retention time.
-
Calculate Analyte/IS Ratios: Determine the average peak area ratio from Solution A (Ratio_clean) and Solution C (Ratio_matrix).
-
Trustworthiness Check: Calculate the matrix effect factor by dividing Ratio_matrix by Ratio_clean. If this value deviates significantly from 1.0 (e.g., outside 0.85-1.15), it indicates that the observed CIE is causing differential matrix effects, and the method may not be reliable. The chromatographic method may need to be adjusted to force co-elution.[7]
-
Protocol 2: Workflow for Robust Quantitative Bioanalysis
Objective: To outline a standard operating procedure for the use of a deuterated IS in a typical bioanalytical workflow, ensuring data integrity.
Caption: Standard operating procedure for a validated quantitative LC-MS/MS assay.
Key Procedural Notes:
-
Spike Early: The deuterated IS must be added to every sample, calibrator, and quality control (QC) standard before any extraction or cleanup steps.[1] This is non-negotiable.
-
Purity and Concentration: Use a deuterated standard with high isotopic enrichment (≥98%) and chemical purity (>99%).[3][4] The concentration of the IS should be consistent across all samples and ideally provide a response in the mid-range of the analyte's expected response.
-
Storage: Store deuterated standards according to the manufacturer's recommendations, typically in cool, dry conditions under an inert gas to prevent H-D back-exchange and degradation.[3]
Conclusion and Final Recommendations
Deuterated internal standards are a cornerstone of high-performance quantitative analysis. Their ability to mimic the target analyte provides an unparalleled correction for the myriad sources of variability inherent in LC-MS workflows, leading to robust, reproducible, and regulatory-compliant data.
However, their performance is not infallible. The potential for chromatographic isotope effects and H-D back-exchange requires a diligent and scientific approach to method development and validation. As a senior scientist, my recommendation is grounded in a principle of "trust, but verify":
-
Prioritize Deuterated Standards: For most applications, deuterated standards offer the best balance of performance, cost, and availability.
-
Validate Rigorously: Always perform experiments to confirm co-elution and assess the impact of the matrix. Check for the stability of the standard in your chosen solvents and storage conditions.
-
Consider ¹³C/¹⁵N When Necessary: If significant and unresolvable CIE is observed, or if the deuterated standard is known to be unstable due to exchangeable labels, a ¹³C or ¹⁵N labeled standard is the superior choice and worth the additional investment.
By understanding both the strengths and the subtle complexities of deuterated standards, researchers and drug development professionals can harness their full power to generate quantitative data of the highest integrity.
References
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Nwosu, C. et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. [Link]
-
Bandara, H.M.H.N. et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. [Link]
-
Mameri, S. et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Scientific Reports. [Link]
-
Jemal, M. & Schuster, A. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or luxury? SciSpace. [Link]
-
Sun, L. et al. (2018). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis. [Link]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]
-
George, S. & Reed, M. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?[Link]
-
Tsikas, D. (2017). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Journal of the American Society for Mass Spectrometry. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. texilajournal.com [texilajournal.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ukisotope.com [ukisotope.com]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Methyl-d3-butyl Acetate
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its application in an experiment. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methyl-d3-butyl acetate, ensuring the safety of laboratory personnel and the protection of our environment. As scientists, our responsibility is not only to innovate but also to manage the byproducts of our discoveries with the utmost care and foresight.
Understanding the Compound: this compound
This compound is a deuterated form of 2-methylbutyl acetate, an organic solvent. The primary hazards associated with this compound are dictated by its non-deuterated counterpart. The key characteristic that governs its disposal procedure is its flammability. Safety Data Sheets (SDS) for similar, non-deuterated butyl acetate isomers consistently classify them as flammable liquids. Therefore, this compound must be treated as a flammable hazardous waste.
While the deuterium labeling does not significantly alter the chemical reactivity or flammability of the molecule, it is a crucial identifier for waste stream segregation and regulatory compliance. Health and safety data for isotopically labeled compounds are generally considered to be similar to the unlabeled compound.
Core Principles of Disposal: A Self-Validating System
The proper disposal of any chemical waste is a system built on three pillars: Identification , Segregation , and Documentation . This system is self-validating; by correctly executing each step, you inherently ensure the safety and compliance of the subsequent one.
| Pillar | Core Action | Rationale |
| Identification | Accurately label the waste container with the full chemical name, including the "-d3" suffix, and appropriate hazard symbols. | Prevents accidental mixing of incompatible wastes and clearly communicates the hazards to all personnel and waste handlers. |
| Segregation | Store this compound waste in a dedicated container, separate from non-halogenated and halogenated solvents, as well as aqueous waste. | Avoids dangerous chemical reactions, simplifies the disposal process for the waste management facility, and often reduces disposal costs. |
| Documentation | Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation. | Ensures regulatory compliance and provides a clear record for institutional environmental health and safety (EHS) personnel. |
Procedural Guide: Step-by-Step Disposal of this compound
This protocol outlines the standard operating procedure for the accumulation and disposal of this compound waste in a laboratory setting.
Materials Required:
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
A designated and properly labeled hazardous waste container (typically a safety can for flammable liquids).
-
Hazardous waste tags provided by your institution's EHS department.
Protocol:
-
Container Preparation:
-
Obtain a clean, empty, and appropriate waste container. For flammable liquids like this compound, a grounded safety can is recommended.
-
Ensure the container is clearly labeled "Hazardous Waste."
-
-
Waste Accumulation:
-
While wearing appropriate PPE, carefully transfer the this compound waste into the designated container.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
-
-
Labeling:
-
Affix a completed hazardous waste tag to the container. The tag must include:
-
The full chemical name: "this compound"
-
The concentration (if mixed with other solvents, list all components and their approximate percentages).
-
The date the first drop of waste was added.
-
The name of the principal investigator or research group.
-
The laboratory room number.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be a secondary containment bin within a well-ventilated fume hood or a designated flammable storage cabinet.
-
Keep the container closed at all times except when adding waste.
-
-
Disposal Request:
-
Once the container is full or has reached the accumulation time limit set by your institution (typically 90 days), submit a chemical waste pickup request to your EHS department.
-
Do not attempt to dispose of the chemical waste through the sanitary sewer system.
-
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Causality in Procedural Choices
-
Why segregate deuterated waste? While chemically similar to their non-deuterated counterparts, some disposal facilities may have specific protocols for isotopically labeled compounds. Clear segregation and labeling prevent potential complications in the final disposal process. Furthermore, it is a best practice to avoid mixing different waste streams to prevent unforeseen reactions.
-
Why use a safety can? Flammable solvents generate flammable vapors. A safety can is designed with a spring-loaded cap and a flame arrester to prevent ignition of the vapors inside the can, providing a critical layer of safety in the laboratory.
-
Why involve the EHS department? Environmental regulations regarding hazardous waste are complex and vary by location. Your institution's EHS department is the authoritative resource for ensuring compliance with all local, state, and federal regulations. They have established contracts with licensed hazardous waste disposal facilities that are equipped to handle flammable and deuterated compounds safely.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your institution. The careful management of chemical waste is a direct reflection of our commitment to scientific integrity and the well-being of our community.
References
-
Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
U.S. Environmental Protection Agency. Guide: How to Determine if Solvents That Can No Longer Be Used in the Workplace Are Hazardous Waste. [Link]
-
U.S. Occupational Safety and Health Administration. Occupational exposure to hazardous chemicals in laboratories. [Link]
Personal protective equipment for handling 2-Methyl-d3-butyl acetate
Executive Summary
2-Methyl-d3-butyl acetate is a high-value stable isotope standard used primarily in metabolic tracking and quantitative mass spectrometry.[1] While its toxicological profile mirrors its non-deuterated isomer (2-methylbutyl acetate/isoamyl acetate), the operational risk is twofold: personnel safety (flammability, irritation) and sample integrity (prevention of isotopic dilution via moisture exchange).[1]
This guide synthesizes standard industrial hygiene protocols with the precision required for handling deuterated standards. It moves beyond generic "safety first" advice to provide a logistical framework for preventing exposure and loss.
Part 1: The Hazard Profile (The "Why")[1]
To select the correct PPE, one must understand the specific stress the molecule places on barrier materials. This compound is an ester.[1] Esters are excellent solvents for many polymers, meaning they can rapidly permeate standard laboratory gloves (like latex) without visible degradation.[1]
Chemical & Physical Hazards
| Property | Value / Description | Operational Implication |
| Flash Point | ~25–35°C (77–95°F) | High Risk. Vapors can ignite at room temperature.[1][2] Ground all receiving vessels. |
| Vapor Density | > 1 (Heavier than air) | Vapors accumulate in low spots (sinks, floor).[1] Fume hood use is non-negotiable.[1] |
| Skin Permeation | Moderate | Lipophilic nature allows absorption through skin; defats skin causing dermatitis.[1] |
| Odor Threshold | Low (Banana-like) | Causes olfactory fatigue.[1] Do not rely on smell to detect leaks.[1] |
| Isotopic Sensitivity | Hygroscopic Potential | While less hygroscopic than D-methanol, moisture introduction can skew mass shift calculations.[1] |
Part 2: The Barrier Strategy (PPE)
The "Universal Precautions" (Lab coat, glasses, nitrile gloves) are insufficient for extended handling of acetate esters.[1] You must adopt a Task-Based PPE Protocol .
Hand Protection: The Permeation Reality
CRITICAL WARNING: Latex gloves offer zero protection against acetates.[1] They will permeate in seconds.[1]
-
Tier 1: Incidental Contact (Aliquoting/Transfer) [1]
-
Tier 2: Spill Cleanup / Bulk Transfer
Respiratory & Eye Protection[1][3]
-
Eyes: Chemical splash goggles (ANSI Z87.[1]1) are required.[1][2][3][4][5] Safety glasses with side shields are insufficient due to the volatility of the liquid; vapors can bypass side shields.
-
Respiratory: Handling should occur in a fume hood. If work must occur outside a hood (emergency spill), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).[1]
PPE Decision Logic
Part 3: Engineering Controls
The primary defense against this compound is the Chemical Fume Hood .[1][3] PPE is the last line of defense; the hood is the first.[1]
Fume Hood Specifications
-
Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s) .
-
Why: Velocities >120 fpm create turbulence at the sash edge, potentially pulling vapors out of the hood toward the operator (the "eddy effect").[1]
-
-
Sash Height: Keep the sash at the certified working height (usually 18 inches) or lower.[1] The sash acts as a blast shield in the unlikely event of ignition.
-
Airfoil: Do not block the bottom slot (airfoil) of the hood with equipment.[3] This slot sweeps heavy vapors (like acetate) from the work surface.
Part 4: Operational Workflow
Handling deuterated standards requires preventing proton exchange (H/D exchange) with atmospheric moisture, which degrades the isotopic purity.[1][6]
Protocol: Safe Aliquoting & Storage
-
Preparation: Pre-dry all glassware (pipettes, vials) in an oven at 120°C to remove adsorbed water. Allow to cool in a desiccator.
-
Environment: Work in a fume hood. If possible, blanket the open source bottle with dry Nitrogen or Argon gas during transfer.[1]
-
Transfer: Use positive displacement pipettes if available to prevent dripping (acetates have low surface tension).[1]
-
Sealing: Wrap caps with Parafilm® or Teflon tape immediately after closing to prevent slow evaporation and moisture ingress.[1]
Workflow Diagram
Part 5: Disposal & Emergency Response[1]
Spill Management
-
Evacuate: If spill is >100mL, evacuate the immediate area.[1]
-
Extinguish: Remove all ignition sources (hot plates, stirrers).
-
Absorb: Do NOT use paper towels (increases surface area for evaporation/flammability).[1] Use vermiculite or a commercial solvent absorbent pad.[1]
-
Clean: Clean surface with soap and water after bulk removal.[1][7]
Waste Disposal
-
Classification: Non-halogenated organic solvent waste.[1]
-
Segregation: Do not mix with oxidizers (e.g., Nitric acid) or strong bases.[1]
-
Labeling: Clearly label as "Flammable Solvent - Contains Acetates."
References
-
National Center for Biotechnology Information (PubChem). (2024).[1] Compound Summary for CID 12209, 2-Methylbutyl acetate.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
